ASP6918
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C36H43N7O3 |
|---|---|
Poids moléculaire |
621.8 g/mol |
Nom IUPAC |
1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C36H43N7O3/c1-6-24-19-26-32(33(45-8-3)31(24)30-23(4)9-10-28-27(30)20-37-40-28)38-35(46-25-11-15-41(5)16-12-25)39-34(26)42-17-13-36(14-18-42)21-43(22-36)29(44)7-2/h6-7,9-10,19-20,25H,1-2,8,11-18,21-22H2,3-5H3,(H,37,40) |
Clé InChI |
RTGLLUBINICLSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC2=C1N=C(N=C2N3CCC4(CC3)CN(C4)C(=O)C=C)OC5CCN(CC5)C)C=C)C6=C(C=CC7=C6C=NN7)C |
Origine du produit |
United States |
Foundational & Exploratory
ASP6918: A Technical Guide to the Mechanism of Action of a Covalent KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASP6918 is a potent and orally active covalent inhibitor specifically targeting the KRAS G12C mutation, a key driver in various solid tumors. By forming an irreversible bond with the mutant cysteine-12 residue, this compound locks the KRAS protein in its inactive, GDP-bound state. This action effectively halts the downstream signaling cascade, primarily the RAF-MEK-ERK (MAPK) pathway, leading to the inhibition of tumor cell proliferation and tumor growth. Preclinical data demonstrates that this compound exhibits potent biochemical and cellular activity, culminating in significant anti-tumor efficacy in in vivo models. This document provides a detailed overview of the mechanism of action, key experimental data, and the methodologies used to characterize this compound.
Core Mechanism of Action: Covalent Inhibition of KRAS G12C
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling.[1] In its active state, bound to guanosine triphosphate (GTP), it triggers multiple downstream effector pathways, most notably the MAPK pathway, which drives cell proliferation, differentiation, and survival.[1] The G12C mutation, a substitution of glycine with cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, causing the protein to be constitutively active and promoting uncontrolled cell growth.[1]
This compound was developed as a targeted covalent inhibitor that specifically addresses this oncogenic mutation.[2] Its mechanism of action can be summarized in two key steps:
-
Non-covalent Binding: this compound initially binds non-covalently to a pocket on the KRAS G12C protein known as the Switch-II pocket. This binding is selective for the inactive, GDP-bound conformation of KRAS.
-
Covalent Bond Formation: Following initial binding, an acrylamide warhead on the this compound molecule forms a permanent, covalent bond with the thiol group of the mutant cysteine-12 residue.[2]
This irreversible binding traps the KRAS G12C protein in its inactive state, preventing it from participating in nucleotide exchange and activating downstream signaling pathways.
Signaling Pathway Diagram
The following diagram illustrates the canonical KRAS signaling pathway and the specific point of intervention by this compound.
Quantitative Data Summary
This compound has demonstrated potent activity across biochemical and cellular assays, as well as significant anti-tumor efficacy in a preclinical animal model.
Table 1: In Vitro Activity of this compound
| Assay Type | Metric | Value | Cell Line / System | Reference |
| Biochemical Assay | IC₅₀ (KRAS G12C Inhibition) | 28 nM (0.028 µM) | Cell-free | [3][4] |
| Cellular Assay | IC₅₀ (pERK Inhibition) | 3.7 nM | NCI-H1373 | [4] |
| Cellular Assay | IC₅₀ (Cell Growth Inhibition) | 6.1 nM (0.0061 µM) | NCI-H1373 | [3][4] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. NCI-H1373 is a human non-small cell lung cancer cell line with the KRAS G12C mutation.
Table 2: In Vivo Anti-Tumor Activity of this compound
| Animal Model | Dosing Schedule | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H1373 Xenograft | p.o., daily for 13 days | 10 | 27% | [3] |
| NCI-H1373 Xenograft | p.o., daily for 13 days | 20 | 68% | [3] |
| NCI-H1373 Xenograft | p.o., daily for 13 days | 40 | 49% | [3] |
| NCI-H1373 Xenograft | p.o., daily for 13 days | 60 | 73% | [3] |
p.o. (per os) refers to oral administration. A xenograft model involves transplanting human tumor cells into an immunodeficient mouse.
Experimental Protocols
The characterization of this compound involved several key experiments. The following sections describe the detailed methodologies for these assays.
Cellular Growth Inhibition Assay
This assay determines the concentration of this compound required to inhibit the proliferation of cancer cells by 50% (IC₅₀). The CellTiter-Glo® Luminescent Cell Viability Assay is a standard method for this purpose.
-
Principle: The assay quantifies ATP, an indicator of metabolically active cells. A luminescent signal generated by a luciferase reaction is directly proportional to the number of viable cells.[3][5]
-
Protocol:
-
Cell Plating: NCI-H1373 cells are seeded into opaque-walled 96-well or 384-well microplates at a predetermined density and incubated to allow for cell attachment.
-
Compound Treatment: A dilution series of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Preparation: The CellTiter-Glo® Buffer is thawed and equilibrated to room temperature. The lyophilized Substrate is reconstituted with the Buffer to form the CellTiter-Glo® Reagent.[4]
-
Assay Execution: The plate is equilibrated to room temperature for approximately 30 minutes. A volume of CellTiter-Glo® Reagent equal to the culture medium volume is added to each well.[2]
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[4][6]
-
Data Acquisition: Luminescence is read using a plate luminometer.
-
Data Analysis: The data are normalized to controls, and the IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.
-
Phospho-ERK (pERK) Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of ERK, a key downstream node in the KRAS signaling pathway. The AlphaLISA® SureFire® Ultra™ assay is a sensitive, no-wash immunoassay suitable for this measurement.
-
Principle: This sandwich immunoassay uses two antibodies to detect phosphorylated ERK. Donor and Acceptor beads are brought into proximity when bound to the target protein, generating a chemiluminescent signal upon laser excitation.
-
Protocol:
-
Cell Culture and Treatment: NCI-H1373 cells are cultured in 96-well plates and treated with a dilution series of this compound for a specified duration.
-
Cell Lysis: The culture medium is removed, and cells are lysed by adding Lysis Buffer. The plate is agitated to ensure complete lysis.
-
Lysate Transfer: A small volume of the cell lysate is transferred to a 384-well ProxiPlate.
-
Reagent Addition: A mixture of AlphaLISA Acceptor beads conjugated to an anti-pERK antibody and a biotinylated antibody against total ERK is added to the lysate.
-
Incubation: The plate is incubated to allow for antibody-protein binding.
-
Donor Bead Addition: Streptavidin-coated Donor beads are added, which bind to the biotinylated antibody. The plate is incubated in the dark.
-
Data Acquisition: The plate is read on an Alpha-enabled plate reader.
-
Data Analysis: The signal is normalized, and IC₅₀ values are determined by plotting the dose-response curve.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells (NCI-H1373) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Protocol:
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude) are used.[7] They are allowed to acclimate to the facility for at least one week.
-
Cell Implantation: NCI-H1373 cells are harvested during their exponential growth phase. A suspension of cells in a suitable medium (e.g., PBS or Matrigel mixture) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally once daily at various doses (10, 20, 40, 60 mg/kg), while the control group receives the vehicle.[3]
-
Efficacy Evaluation: Treatment continues for a defined period (e.g., 13 days). Tumor volumes and body weights are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, the Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vivo xenograft study.
References
- 1. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 4. promega.com [promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 6. scribd.com [scribd.com]
- 7. Animal modeling-nude mouse tumor model-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
The Structure-Activity Relationship of ASP6918: A Covalent KRAS G12C Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ASP6918 is a potent and orally active covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant protein, a key driver in various solid tumors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for this compound, detailing the molecular interactions and chemical modifications that contribute to its high potency and selectivity. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
Introduction
The KRAS protein, a GTPase, is a critical node in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[1][2] The G12C mutation, where glycine at codon 12 is substituted with cysteine, has been a particularly challenging target for therapeutic intervention.[3][4] this compound emerged from a structure-based drug design program aimed at developing covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue in KRAS G12C, thereby locking the protein in an inactive state.[3][4]
Core Structure and Mechanism of Action
This compound is a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative.[3] Its mechanism of action involves the formation of a covalent bond between the acrylamide warhead of the inhibitor and the thiol group of the cysteine-12 residue in the KRAS G12C protein.[3][4] This irreversible binding traps KRAS in its inactive, GDP-bound state, leading to the downregulation of downstream signaling pathways, most notably the MAPK pathway (RAF-MEK-ERK).[5]
Signaling Pathway
The diagram below illustrates the canonical KRAS signaling pathway and the inhibitory action of this compound.
Structure-Activity Relationship (SAR)
The development of this compound involved systematic modifications of a lead compound, 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative, to optimize its potency and pharmacokinetic properties.[3] The SAR exploration focused on substitutions on the quinazoline scaffold.[3]
Quantitative SAR Data
The following tables summarize the in vitro activity of this compound and its precursors.
| Compound | Modification | KRAS G12C Inhibition IC50 (µM) | pERK Inhibition IC50 (nM) | NCI-H1373 Cell Growth Inhibition IC50 (nM) |
| Lead Compound 1 | - | - | Potent | Potent |
| This compound | Optimized substituents on the quinazoline scaffold | 0.028[6][7][8] | 3.7[8] | 6.1[6][8] |
In Vivo Efficacy
This compound has demonstrated significant dose-dependent tumor regression in preclinical xenograft models.[3][4]
NCI-H1373 Xenograft Model Data
| Dose (mg/kg, p.o., daily for 13 days) | Tumor Growth Inhibition (TGI) Rate (%) |
| 10 | 27[6] |
| 20 | 68[6] |
| 40 | 49[6] |
| 60 | 73[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
Cell-Free KRAS G12C Inhibition Assay
This assay quantifies the direct inhibitory activity of a compound against the KRAS G12C protein.
Protocol:
-
Protein Preparation: Purified recombinant human KRAS G12C protein is pre-loaded with GDP.
-
Compound Incubation: The protein is incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer for a defined period to allow for covalent bond formation.
-
Nucleotide Exchange Reaction: A fluorescently labeled GTP analog is added to the reaction mixture to initiate nucleotide exchange. The exchange of GDP for the fluorescent GTP is monitored.
-
Signal Detection: The increase in fluorescence, corresponding to the binding of the fluorescent GTP to uninhibited KRAS G12C, is measured using a plate reader.
-
Data Analysis: The rate of nucleotide exchange is plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Cellular pERK Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector of KRAS.
Protocol:
-
Cell Culture: A KRAS G12C-mutant cell line (e.g., NCI-H1373) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration.
-
Cell Lysis: Following treatment, cells are lysed to extract total protein.
-
Western Blotting or ELISA: The levels of phosphorylated ERK (pERK) and total ERK are quantified using either Western blotting with specific antibodies or a quantitative ELISA.
-
Data Analysis: The ratio of pERK to total ERK is calculated for each compound concentration. The results are then normalized to the vehicle-treated control to generate a dose-response curve and calculate the IC50 value.
Cell Growth Inhibition Assay
This assay assesses the cytostatic or cytotoxic effects of the compound on cancer cells.
Protocol:
-
Cell Seeding: KRAS G12C-mutant cells (e.g., NCI-H1373) are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Exposure: The cells are then exposed to various concentrations of the test compound for an extended period (e.g., 6 days).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay, which quantifies the number of viable cells.
-
Data Analysis: The cell viability data is normalized to the untreated control, and the IC50 value is determined from the resulting dose-response curve.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compound in a living organism.
Protocol:
-
Tumor Implantation: KRAS G12C-mutant human cancer cells (e.g., NCI-H1373) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Once tumors reach a predetermined volume, the mice are randomized into vehicle control and treatment groups. The test compound (this compound) is administered orally at various doses for a defined treatment period.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
Conclusion
The development of this compound represents a significant advancement in the targeted therapy of KRAS G12C-mutated cancers. Through a systematic, structure-based drug design approach, key molecular features were identified and optimized to yield a potent, selective, and orally bioavailable covalent inhibitor. The comprehensive SAR data, coupled with detailed in vitro and in vivo experimental validation, underscores the therapeutic potential of this compound. This guide provides a foundational understanding of the critical structure-activity relationships that govern the efficacy of this promising clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SmallMolecules.com | this compound | MedChemExpress (MCE) (1 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]
- 8. This compound | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
An In-depth Technical Guide on the Covalent Binding of ASP6918 to KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP6918 is a potent and orally active covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant protein, a key driver in various solid tumors. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of covalent binding, preclinical efficacy, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this targeted therapeutic agent.
Introduction to KRAS G12C and Covalent Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer (NSCLC). This mutation impairs the GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state and driving oncogenic signaling.
The development of covalent inhibitors targeting the mutant cysteine at position 12 has been a significant breakthrough in treating KRAS G12C-driven cancers. These inhibitors form an irreversible covalent bond with the thiol group of the cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to the inhibition of tumor cell growth. This compound is a novel 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative that has demonstrated potent and selective covalent inhibition of KRAS G12C.
Quantitative Preclinical Data for this compound
The preclinical profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value (µM) | Cell Line | Notes |
| Cell-Free KRAS G12C Inhibition | IC50 | 0.028 | - | Measures direct inhibition of the KRAS G12C protein. |
| Cellular pERK Inhibition | IC50 | 0.0037 | NCI-H1373 | Measures the inhibition of a key downstream signaling molecule in a KRAS G12C mutant cancer cell line. |
| Cell Growth Inhibition | IC50 | 0.0061 | NCI-H1373 | Measures the effect on the proliferation of a KRAS G12C mutant cancer cell line over a 6-day incubation period. |
Table 2: In Vivo Antitumor Activity of this compound in NCI-H1373 Xenograft Mouse Model
| Dose (mg/kg, p.o., daily for 13 days) | Tumor Growth Inhibition (TGI) Rate |
| 10 | 27% |
| 20 | 68% |
| 40 | 49% |
| 60 | 73% |
Mechanism of Covalent Binding and Signaling Pathway
This compound functions by covalently binding to the cysteine residue at position 12 of the KRAS G12C mutant protein. This irreversible interaction is facilitated by a reactive acrylamide warhead on the this compound molecule. The binding occurs within the switch-II pocket of the GDP-bound state of KRAS G12C, effectively trapping the protein in its inactive conformation. This prevents the exchange of GDP for GTP, thereby abrogating the activation of downstream effector proteins such as RAF.
ASP6918: A Deep Dive into Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6918 has emerged as a potent and orally active covalent inhibitor of the KRAS G12C mutation, a significant oncogenic driver in various solid tumors. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound. By elucidating its mechanism of action, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential and the experimental methodologies used to characterize its activity.
Core Mechanism of Action
This compound functions by irreversibly binding to the cysteine residue at position 12 of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the subsequent activation of oncogenic signaling cascades. The primary consequence of this inhibition is the suppression of tumor cell proliferation and the induction of antitumor activity.
Downstream Signaling Pathways
The KRAS protein is a critical node in cellular signaling, primarily activating the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell growth, survival, and differentiation. This compound, by inhibiting KRAS G12C, effectively dampens these pro-tumorigenic signaling axes.
RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is the most well-established downstream effector of KRAS signaling.[1] Upon activation, KRAS G12C recruits RAF kinases (ARAF, BRAF, CRAF) to the cell membrane, leading to their dimerization and activation. This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, promoting cell cycle progression and proliferation. This compound-mediated inhibition of KRAS G12C directly blocks this cascade, leading to a significant reduction in phosphorylated ERK (pERK) levels.
PI3K-AKT-mTOR Pathway
While the MAPK pathway is a primary target, KRAS G12C also influences the PI3K-AKT-mTOR pathway, another critical regulator of cell growth, metabolism, and survival.[1] Activated KRAS can directly bind to and activate the p110 catalytic subunit of PI3K. This leads to the production of PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to promote cell survival and growth. The inhibition of KRAS G12C by this compound is expected to reduce the activity of this pathway, although the extent of this inhibition can be cell-type dependent, as PI3K can also be activated by other upstream signals like receptor tyrosine kinases (RTKs).
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from preclinical studies.
| Parameter | Value | Assay Condition |
| IC50 (KRAS G12C) | 0.028 µM | Biochemical Assay |
| Cell Line | Parameter | Value | Assay Condition |
| NCI-H1373 | IC50 (Cell Growth) | 0.0061 µM | 6-day incubation |
| Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) | Animal Model |
| 10 | 27% | NCI-H1373 Xenograft |
| 20 | 68% | NCI-H1373 Xenograft |
| 40 | 49% | NCI-H1373 Xenograft |
| 60 | 73% | NCI-H1373 Xenograft |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may require optimization for specific laboratory conditions.
Phospho-ERK (pERK) Inhibition Assay (ELISA-based)
This protocol describes a general method for quantifying pERK levels in cell lysates.
-
Cell Seeding: Seed NCI-H1373 cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 2 hours).
-
Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA Procedure:
-
Add cell lysates to a microplate pre-coated with a capture antibody specific for total ERK.
-
Incubate to allow binding of ERK to the antibody.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that specifically recognizes phosphorylated ERK (pERK).
-
Incubate to allow the formation of the antibody-pERK complex.
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate and wash the plate.
-
-
Signal Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of pERK inhibition relative to untreated controls and determine the IC50 value.
Cell Growth Inhibition Assay (CellTiter-Glo®)
This protocol outlines a method for assessing cell viability based on ATP levels.
-
Cell Seeding: Seed NCI-H1373 cells in a 96-well opaque-walled plate at a density of 1,000-5,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 6 days at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the IC50 value.
NCI-H1373 Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo antitumor activity of this compound.
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 NCI-H1373 cells in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally (p.o.) daily at the desired doses (e.g., 10, 20, 40, 60 mg/kg). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 13 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound is a potent and selective inhibitor of KRAS G12C that demonstrates significant antitumor activity in preclinical models. Its primary mechanism of action involves the direct inhibition of the KRAS G12C mutant protein, leading to the suppression of downstream signaling through the RAF-MEK-ERK and, to a lesser extent, the PI3K-AKT-mTOR pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other KRAS G12C inhibitors. A thorough understanding of these downstream signaling pathways is crucial for designing effective therapeutic strategies and identifying potential mechanisms of resistance.
References
The KRAS G12C Inhibitor ASP6918: A Technical Overview of its Effect on pERK Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6918 is a potent and orally active covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation. The KRAS protein is a key signaling molecule that, in its mutated form, is a driver of various cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, is a common oncogenic driver. This compound has been developed to specifically target this mutant protein, leading to the inhibition of downstream signaling pathways that are critical for tumor cell proliferation and survival. One of the primary and most well-established downstream pathways regulated by KRAS is the RAF-MEK-ERK (MAPK) signaling cascade. Phosphorylated ERK (pERK) is a key biomarker of the activity of this pathway. This technical guide provides an in-depth overview of the effect of this compound on pERK signaling, compiling available data and outlining relevant experimental protocols.
Mechanism of Action: Targeting the KRAS G12C Mutant to Inhibit pERK Signaling
The KRAS protein cycles between an active, GTP-bound state and an inactive, GDP-bound state. The KRAS G12C mutation impairs the intrinsic GTPase activity of the protein, leading to an accumulation of the active GTP-bound form. This constitutively active KRAS G12C then activates downstream effector proteins, most notably RAF kinases (ARAF, BRAF, and CRAF).
The activation of RAF initiates a phosphorylation cascade, where RAF phosphorylates and activates MEK1 and MEK2 (dual-specificity mitogen-activated protein kinase kinases). Activated MEK, in turn, phosphorylates and activates ERK1 and ERK2 (extracellular signal-regulated kinases) at specific threonine and tyrosine residues. This final phosphorylation event, resulting in pERK, is a critical step in the propagation of the signal.
pERK then translocates to the nucleus, where it phosphorylates a multitude of transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and survival. By covalently binding to the cysteine residue of the KRAS G12C mutant, this compound locks the protein in an inactive conformation, preventing it from activating RAF and thereby inhibiting the entire downstream signaling cascade, which is ultimately observed as a reduction in pERK levels.[1][2]
Quantitative Data on the Effect of this compound
While the primary literature describes this compound as having "potent cellular pERK inhibition," specific quantitative data such as the half-maximal inhibitory concentration (IC50) for pERK inhibition in cellular assays are not publicly available at the time of this writing. The available data focuses on the overall inhibitory effect on KRAS G12C and on cancer cell growth.
Table 1: In Vitro and In Vivo Activity of this compound
| Assay Type | Cell Line/Model | Endpoint | Result | Reference |
| KRAS G12C Inhibition | Biochemical Assay | IC50 | 0.028 µM | MedchemExpress |
| Cell Growth Inhibition | NCI-H1373 (KRAS G12C mutant) | IC50 | 0.0061 µM | MedchemExpress |
| Antitumor Activity | NCI-H1373 Xenograft Mouse Model | Tumor Growth Inhibition (TGI) | 27% (10 mg/kg), 68% (20 mg/kg), 49% (40 mg/kg), 73% (60 mg/kg) | MedchemExpress |
Experimental Protocols
Detailed experimental protocols for the assessment of pERK levels following treatment with this compound have not been publicly released. However, based on standard methodologies used for other KRAS G12C inhibitors, the following protocols for Western Blotting and Immunohistochemistry can be considered representative.
Western Blotting for pERK Detection in Cell Lines
This protocol describes a general procedure for analyzing pERK levels in a KRAS G12C mutant cell line, such as NCI-H1373, after treatment with a KRAS inhibitor.
1. Cell Culture and Treatment:
-
Culture NCI-H1373 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-pERK1/2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total ERK1/2 and a loading control (e.g., β-actin or GAPDH).
5. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the pERK signal to the total ERK signal and/or the loading control.
Immunohistochemistry (IHC) for pERK in Xenograft Tumors
This protocol provides a general framework for assessing pERK levels in formalin-fixed, paraffin-embedded (FFPE) tumor sections from xenograft models.
1. Tumor Collection and Fixation:
-
At the end of the in vivo study, euthanize the mice and excise the NCI-H1373 xenograft tumors.
-
Fix the tumors in 10% neutral buffered formalin for 24 hours.
-
Transfer the fixed tumors to 70% ethanol.
2. Tissue Processing and Embedding:
-
Dehydrate the tissues through a series of graded ethanol solutions.
-
Clear the tissues with xylene.
-
Infiltrate and embed the tissues in paraffin wax.
3. Sectioning and Slide Preparation:
-
Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Mount the sections on positively charged glass slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
4. Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate the sections through a series of graded ethanol solutions to water.
5. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
6. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-pERK1/2, 1:100 dilution) overnight at 4°C.
-
Wash the slides with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).
-
Wash the slides.
-
Incubate with a streptavidin-HRP conjugate.
-
Wash the slides.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain the nuclei with hematoxylin.
7. Dehydration, Clearing, and Mounting:
-
Dehydrate the slides through graded ethanol solutions.
-
Clear the slides in xylene.
-
Mount a coverslip using a permanent mounting medium.
8. Imaging and Analysis:
-
Scan the slides using a digital slide scanner.
-
Analyze the images using image analysis software.
-
Quantify the pERK staining intensity and the percentage of positive cells, often expressed as an H-score. The H-score is calculated as: H-score = Σ (i × pi), where 'i' is the intensity score (0, 1+, 2+, 3+) and 'pi' is the percentage of cells stained at that intensity.
Conclusion
This compound is a promising KRAS G12C inhibitor that effectively suppresses the downstream MAPK signaling pathway, as evidenced by the potent inhibition of pERK. While detailed quantitative data and specific protocols for this compound are not yet widely available, the established methodologies for assessing pERK levels provide a robust framework for its continued preclinical and clinical development. Further publication of detailed experimental data will be crucial for a comprehensive understanding of the pharmacodynamics of this compound and for the design of future studies.
References
In Vitro Profile of ASP6918: A Covalent KRAS G12C Inhibitor
For Research, Scientific, and Drug Development Professionals
Introduction
ASP6918 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various solid tumors. This document provides a comprehensive technical overview of the in vitro potency and efficacy of this compound, detailing its biochemical and cellular activities. The information presented herein is intended to guide researchers and drug development professionals in their evaluation of this compound.
Core Efficacy and Potency Data
The in vitro activity of this compound has been characterized through a series of biochemical and cell-based assays. The compound demonstrates high potency in inhibiting the KRAS G12C protein directly and shows significant efficacy in suppressing downstream signaling pathways and tumor cell growth.
| Assay Type | Metric | Value (nM) | Cell Line / Conditions |
| Biochemical Potency | |||
| Cell-Free KRAS G12C Inhibition | IC50 | 28 | Cell-Free Assay |
| Cellular Potency & Efficacy | |||
| pERK Inhibition | IC50 | 3.7 | NCI-H1373 |
| Cell Growth Inhibition | IC50 | 6.1 | NCI-H1373 (6-day assay) |
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by covalently binding to the cysteine residue at position 12 of the KRAS G12C mutant. This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for tumor cell proliferation and survival.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are representative of standard industry practices for evaluating KRAS G12C inhibitors.
Cell-Free KRAS G12C Biochemical Assay
Objective: To determine the direct inhibitory activity of this compound on the KRAS G12C protein in a cell-free system. A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay that measures the interaction of KRAS G12C with its effector protein, RAF.
Materials:
-
Recombinant Human KRAS G12C protein (GDP-loaded)
-
Recombinant Human SOS1 (catalytic domain)
-
GTP solution
-
Recombinant Human RAF1-RBD (RAS Binding Domain) fused to a tag (e.g., GST)
-
Europium-labeled anti-tag antibody (e.g., Anti-GST-Eu)
-
Fluorescently labeled GTP analog (e.g., d2-GTP)
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
384-well low-volume white plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of KRAS G12C protein (final concentration ~5 nM) to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the nucleotide exchange by adding 2 µL of a mix of SOS1 (final concentration ~10 nM) and GTP (final concentration ~10 µM). Incubate for 60 minutes at room temperature.
-
Stop the exchange reaction and detect active KRAS G12C by adding 2 µL of a detection mix containing RAF1-RBD-GST (final concentration ~20 nM), Anti-GST-Eu antibody, and d2-GTP.
-
-
Incubation and Measurement: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular pERK Inhibition Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector of the KRAS pathway, in a cellular context.
Materials:
-
NCI-H1373 cells (KRAS G12C mutant)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-well cell culture plates
-
This compound stock solution in DMSO
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed NCI-H1373 cells in 6-well plates at a density of 3 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or DMSO for vehicle control) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of Lysis Buffer per well. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the logarithm of the this compound concentration to determine the IC50 value.
Cell Growth Inhibition Assay
Objective: To determine the efficacy of this compound in inhibiting the proliferation of KRAS G12C mutant cancer cells.
Materials:
-
NCI-H1373 cells
-
Cell culture medium
-
96-well white, clear-bottom cell culture plates
-
This compound stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed NCI-H1373 cells in 96-well plates at a density of 1,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.
-
Compound Treatment: Add a serial dilution of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Subtract the background luminescence (from wells with medium only). Normalize the data to the vehicle-treated cells (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.
Conclusion
This compound demonstrates potent and selective inhibition of the KRAS G12C mutant in both biochemical and cellular assays. Its ability to effectively block downstream signaling and inhibit the proliferation of KRAS G12C-driven cancer cells at low nanomolar concentrations underscores its potential as a therapeutic candidate. The provided data and protocols offer a solid foundation for further investigation and development of this compound.
Discovery and Synthesis of ASP6918: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of ASP6918, a potent and orally active covalent inhibitor of KRAS G12C. The information is compiled from publicly available scientific literature and is intended to serve as a valuable resource for professionals in the field of oncology drug development.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, and for a long time, it was considered an "undruggable" target.[1] The discovery of inhibitors that can covalently bind to the mutant cysteine residue in KRAS G12C has marked a significant breakthrough in the treatment of solid tumors harboring this mutation.[1] this compound emerged from the optimization of a series of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives.[1] This guide details the preclinical data, experimental methodologies, and a representative synthesis of this promising therapeutic agent.
Preclinical Activity of this compound
This compound has demonstrated potent and selective activity against KRAS G12C mutant cancer cells in both in vitro and in vivo models.[1]
In Vitro Efficacy
The inhibitory activity of this compound was assessed in cell-based assays, demonstrating its potency against the KRAS G12C mutant cell line NCI-H1373.
| Assay Type | Cell Line | Metric | Value |
| Biochemical Assay | - | IC50 | 0.028 µM |
| Cell Viability | NCI-H1373 | IC50 | 0.0061 µM |
In Vivo Efficacy
The antitumor activity of this compound was evaluated in a xenograft mouse model using the NCI-H1373 cell line. Oral administration of this compound led to dose-dependent tumor regression.[1]
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| NCI-H1373 Xenograft | This compound (p.o., daily for 13 days) | 10 mg/kg | 27% |
| 20 mg/kg | 68% | ||
| 40 mg/kg | 49% | ||
| 60 mg/kg | 73% |
Mechanism of Action: KRAS G12C Signaling Pathway
This compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. This binding locks the KRAS protein in an inactive state, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard procedures used for the characterization of KRAS G12C inhibitors.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a KRAS G12C mutant cancer cell line.
Materials:
-
NCI-H1373 human lung carcinoma cells (ATCC)
-
RPMI-1640 medium (Gibco)
-
Fetal Bovine Serum (FBS) (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Culture: NCI-H1373 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions of this compound are prepared in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. 100 µL of the compound dilutions are added to the respective wells. A vehicle control (medium with DMSO) is also included.
-
Incubation: The plates are incubated for 6 days at 37°C.
-
Viability Assessment: After the incubation period, the plates are equilibrated to room temperature. 100 µL of CellTiter-Glo® reagent is added to each well. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound in a mouse xenograft model.
Materials:
-
Four-week-old male nude mice (BALB/c nu/nu)
-
NCI-H1373 human lung carcinoma cells
-
Matrigel (Corning)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal housing and monitoring equipment
Methodology:
-
Cell Implantation: NCI-H1373 cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in a suitable vehicle and administered orally once daily for 13 consecutive days at the specified doses (10, 20, 40, and 60 mg/kg). The control group receives the vehicle only.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice a week). The health of the animals is monitored throughout the study.
-
Endpoint and Analysis: At the end of the treatment period (or when tumors reach a predetermined size), the mice are euthanized. The tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed antitumor effects.
Representative Synthesis of this compound
The synthesis of this compound involves the coupling of a substituted quinazoline core with a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one moiety. While the exact, multi-step synthesis is proprietary, a representative scheme based on the synthesis of similar covalent KRAS G12C inhibitors is presented below. The key step is the formation of the acrylamide warhead which covalently binds to the target cysteine.
References
ASP6918: A Technical Overview for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASP6918 is a potent and orally active covalent inhibitor of the KRAS G12C mutation, a significant oncogenic driver in a variety of solid tumors.[1][2] Developed by Astellas Pharma Inc., this small molecule demonstrates significant preclinical anti-tumor activity by selectively targeting the mutant cysteine-12 residue of the KRAS G12C protein.[1] This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, preclinical data, and representative experimental protocols to support further research and development efforts in the field of targeted cancer therapy.
Core Mechanism of Action
This compound functions as a targeted covalent inhibitor, specifically and irreversibly binding to the cysteine residue at position 12 of the KRAS G12C mutant protein.[1] The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling.[3][4] In its active GTP-bound state, it triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cellular proliferation, survival, and differentiation.[4][5]
The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumorigenesis.[3][4] this compound locks the KRAS G12C protein in its inactive GDP-bound state, thereby inhibiting downstream signaling and suppressing tumor growth.[1][4]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the KRAS G12C signaling pathway.
Preclinical Data
This compound has demonstrated potent preclinical activity both in vitro and in vivo.[1][2]
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (KRAS G12C Inhibition) | - | 0.028 µM | [2] |
| IC50 (Cell Growth Inhibition) | NCI-H1373 | 0.0061 µM | [2] |
In Vivo Activity
The anti-tumor efficacy of this compound was evaluated in a xenograft mouse model using the NCI-H1373 human non-small cell lung cancer cell line, which harbors the KRAS G12C mutation.[1][2]
| Animal Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H1373 Xenograft | This compound | 10 mg/kg, p.o., daily for 13 days | 27% | [2] |
| NCI-H1373 Xenograft | This compound | 20 mg/kg, p.o., daily for 13 days | 68% | [2] |
| NCI-H1373 Xenograft | This compound | 40 mg/kg, p.o., daily for 13 days | 49% | [2] |
| NCI-H1373 Xenograft | This compound | 60 mg/kg, p.o., daily for 13 days | 73% | [2] |
Experimental Protocols
The following are representative protocols for key experiments to evaluate the efficacy of KRAS G12C inhibitors like this compound. These are based on standard methodologies and the available information on this compound.
In Vitro Cell Proliferation Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on KRAS G12C mutant cancer cell lines.
Workflow Diagram:
Caption: A typical workflow for an in vitro cell proliferation assay.
Detailed Methodology:
-
Cell Culture: NCI-H1373 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is serially diluted to the desired concentrations. The culture medium is replaced with fresh medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 6 days.[2]
-
Viability Assessment: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control wells, and the IC50 value is calculated using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
In Vivo Xenograft Model
This protocol describes a typical subcutaneous xenograft model to assess the anti-tumor activity of this compound in vivo.
Workflow Diagram:
Caption: A standard workflow for an in vivo xenograft tumor model study.
Detailed Methodology:
-
Animal Model: Four-week-old male nude mice are used for the study.[2]
-
Cell Implantation: NCI-H1373 cells are harvested and resuspended in a suitable medium (e.g., Matrigel). A suspension containing approximately 5 x 106 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumor growth is monitored using caliper measurements. When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated for oral administration. The treatment groups receive the specified doses (e.g., 10, 20, 40, 60 mg/kg) daily for 13 days.[2] The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Future Directions
The potent and specific preclinical activity of this compound against KRAS G12C-mutant tumors positions it as a promising candidate for further development. While clinical trial data for this compound is not yet publicly available, the clinical validation of other KRAS G12C inhibitors provides a strong rationale for its progression into clinical studies.[5][6] Future research should focus on establishing the safety, tolerability, and pharmacokinetic profile of this compound in human subjects, as well as exploring potential combination therapies to overcome resistance mechanisms. The investigation of this compound in various KRAS G12C-mutated solid tumors beyond non-small cell lung cancer is also a critical next step.
References
- 1. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
Preclinical Data for ASP6918: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6918 is a potent and orally active covalent inhibitor of KRAS G12C, a mutation commonly found in various solid tumors.[1][2][3] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical profile of this compound.
Mechanism of Action
This compound selectively targets the cysteine residue of the KRAS G12C mutant protein.[3] By covalently binding to this residue, this compound locks the KRAS protein in an inactive, GDP-bound state.[4] This prevents the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival, most notably the MAPK pathway.[4][5] A key indicator of this pathway's inhibition is the suppression of phosphorylated extracellular signal-regulated kinase (pERK).[2][6]
KRAS G12C Signaling Pathway
The following diagram illustrates the KRAS G12C signaling pathway and the point of intervention by this compound.
Caption: KRAS G12C signaling pathway and inhibition by this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
In Vitro Activity
| Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Cell-Free Assay | - | IC50 | 0.028 | [1] |
| Cell Growth Inhibition | NCI-H1373 | IC50 | 0.0061 | [1] |
| pERK Inhibition | NCI-H1373 | IC50 | 0.0037 | [6] |
In Vivo Efficacy: NCI-H1373 Xenograft Model
| Dose (mg/kg) | Administration | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| 10 | Oral (p.o.) | Daily for 13 days | 27% | [1] |
| 20 | Oral (p.o.) | Daily for 13 days | 68% | [1] |
| 40 | Oral (p.o.) | Daily for 13 days | 49% | [1] |
| 60 | Oral (p.o.) | Daily for 13 days | 73% | [1] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Cell Growth Inhibition Assay
This protocol describes a typical luminescence-based cell viability assay to determine the IC50 value of a test compound.
Caption: Workflow for a cell growth inhibition assay.
Protocol Details:
-
Cell Seeding: NCI-H1373 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 6 days.[1]
-
Viability Measurement: After the incubation period, a cell viability reagent, such as CellTiter-Glo®, is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.
Western Blot for pERK Inhibition
This protocol outlines the steps to assess the inhibition of ERK phosphorylation in response to this compound treatment.
Caption: Western blot workflow for pERK inhibition analysis.
Protocol Details:
-
Cell Treatment: NCI-H1373 cells are treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of p-ERK is normalized to the level of total ERK to determine the extent of inhibition.
In Vivo NCI-H1373 Xenograft Model
This protocol describes the establishment and use of a mouse xenograft model to evaluate the in vivo anti-tumor activity of this compound.
Caption: Experimental workflow for the NCI-H1373 xenograft model.
Protocol Details:
-
Animal Model: Four-week-old male nude mice are used for this model.[1]
-
Cell Implantation: NCI-H1373 cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume, after which the mice are randomized into different treatment groups, including a vehicle control group.
-
Drug Administration: this compound is administered orally at doses of 10, 20, 40, and 60 mg/kg, once daily for 13 days.[1]
-
Monitoring and Endpoint: Tumor volume and body weight are monitored regularly throughout the study. The primary endpoint is tumor growth inhibition (TGI), which is calculated at the end of the treatment period.
Pharmacokinetics and Toxicology
As of the date of this document, specific preclinical pharmacokinetic and toxicology data for this compound are not publicly available. The available literature describes this compound as having "good potency and oral activity," which suggests favorable pharmacokinetic properties, but quantitative data on parameters such as Cmax, Tmax, half-life, and bioavailability have not been disclosed.[3] Similarly, no specific preclinical toxicology studies for this compound have been published.
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibitory activity against the KRAS G12C mutation. The compound effectively inhibits cell growth in KRAS G12C-mutant cancer cells and leads to significant tumor growth inhibition in a xenograft mouse model. The mechanism of action, involving the suppression of the MAPK signaling pathway, is well-supported by the available data. While the current preclinical package is promising, further disclosure of pharmacokinetic and toxicology data will be crucial for a complete assessment of the compound's clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
An In-Depth Technical Guide to ASP6918 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement studies for ASP6918, a potent and orally active covalent inhibitor of the KRAS G12C mutant protein. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical evaluation of this compound.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumorigenesis in a variety of cancers. The G12C mutation, in particular, has been a focus of drug development due to the presence of a cysteine residue that can be covalently targeted. This compound is a novel inhibitor that covalently binds to the cysteine-12 of KRAS G12C, locking the protein in its inactive, GDP-bound state.[1] This guide summarizes the available quantitative data on this compound's activity, details the experimental protocols for key target engagement assays, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Assay Conditions | Reference |
| In Vitro Activity (IC50) | 0.028 µM | Cell-free assay | [2] |
| pERK Inhibition (IC50) | 3.7 nM | NCI-H1373 cells | [3] |
| Cell Growth Inhibition (IC50) | 0.0061 µM (6.1 nM) | NCI-H1373 cells (6 days) | [2][3] |
Table 1: In Vitro and Cellular Activity of this compound
| Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) | Xenograft Model | Dosing Schedule | Reference |
| 10 | 27% | NCI-H1373 | Daily for 13 days | [2] |
| 20 | 68% | NCI-H1373 | Daily for 13 days | [2] |
| 40 | 49% | NCI-H1373 | Daily for 13 days | [2] |
| 60 | 73% | NCI-H1373 | Daily for 13 days | [2] |
Table 2: In Vivo Antitumor Activity of this compound
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by targeting the constitutively active KRAS G12C mutant protein. By covalently binding to cysteine-12, it locks KRAS in an inactive state, thereby inhibiting downstream signaling through the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments used to characterize the target engagement of covalent KRAS G12C inhibitors like this compound.
Mass Spectrometry-Based Target Engagement
Mass spectrometry (MS) is a powerful tool to confirm the covalent binding of an inhibitor to its target and to quantify the extent of target engagement.
This method analyzes the entire protein-inhibitor complex to confirm covalent bond formation.
Protocol:
-
Protein and Inhibitor Preparation:
-
Prepare a solution of purified recombinant KRAS G12C protein (e.g., 2-10 µM in an appropriate assay buffer such as 20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, pH 7.5).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
Add this compound to the protein solution at various molar ratios (e.g., 1:1, 1:5, 1:10 protein to inhibitor). Include a vehicle-only (DMSO) control.
-
Incubate the reactions at room temperature or 37°C for a defined period (e.g., 1-4 hours).
-
-
Sample Preparation for MS:
-
Quench the reaction if necessary (e.g., by adding 0.1% formic acid).
-
Desalt the samples using a suitable method, such as a C4 ZipTip.
-
-
LC-MS Analysis:
-
Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis.
-
-
Data Analysis:
-
Deconvolute the raw data to obtain the uncharged mass of the protein species.
-
A mass shift corresponding to the molecular weight of this compound in the treated samples compared to the control confirms covalent binding.
-
This approach identifies the specific binding site and quantifies the percentage of the target protein that is bound by the inhibitor in a complex biological sample.
Protocol:
-
Cell Culture and Treatment:
-
Culture KRAS G12C mutant cells (e.g., NCI-H1373) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells to extract total protein.
-
Quantify the protein concentration of the lysates (e.g., using a BCA assay).
-
-
Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds by adding DTT (10 mM final concentration) and incubating at 56°C for 30 minutes.
-
Alkylate free cysteines by adding iodoacetamide (IAA) (20 mM final concentration) and incubating in the dark for 30 minutes. This step caps any unmodified Cys12 residues.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using C18 StageTips or a similar solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying the mass of this compound as a variable modification on cysteine.
-
Quantify the relative abundance of the this compound-modified Cys12-containing peptide versus the unmodified (IAA-capped) peptide to determine target occupancy.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment by measuring the change in the thermal stability of a target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cells (e.g., NCI-H358) and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 2-4 hours).
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (supernatant) from the precipitated protein by centrifugation.
-
-
Detection and Analysis:
-
Analyze the amount of soluble KRAS G12C protein in each sample at each temperature using Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
pERK Inhibition Assay (Western Blot)
This assay measures the inhibition of downstream signaling from KRAS G12C by quantifying the levels of phosphorylated ERK (pERK).
Protocol:
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of this compound for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to total ERK and the loading control to determine the extent of inhibition.
-
Conclusion
The data and methodologies presented in this technical guide provide a comprehensive overview of the target engagement studies for this compound. The quantitative data demonstrates its potent and specific activity against the KRAS G12C mutant in both in vitro and in vivo settings. The detailed experimental protocols offer a foundation for researchers to design and execute their own studies on covalent KRAS G12C inhibitors. The visual diagrams of the signaling pathway and experimental workflows serve to clarify the complex biological and technical aspects of this research. This guide is intended to be a valuable resource for the scientific community engaged in the development of targeted cancer therapies.
References
An In-depth Technical Guide to the Crystallography and Characterization of ASP6918 with KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic analysis and preclinical characterization of ASP6918, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a central node in cellular signaling pathways, and the G12C mutation is a key driver in a significant portion of human cancers, including non-small cell lung cancer. This compound has emerged as a promising therapeutic agent, and understanding its interaction with the target protein at an atomic level is crucial for further drug development and optimization.
This document details the structural basis of this compound's interaction with KRAS G12C, summarizes its biochemical and cellular activity, and provides representative experimental protocols for its characterization.
Crystallographic Analysis of an this compound Precursor with KRAS G12C
The structure-based design of this compound was informed by the co-crystal structure of a precursor compound with KRAS G12C. The crystallographic data for a closely related inhibitor from Astellas Pharma, the developers of this compound, has been deposited in the Protein Data Bank (PDB) and provides critical insights into the binding mode of this class of inhibitors.
Table 1: Crystallographic Data for KRAS G12C in Complex with an Astellas Inhibitor
| Parameter | Value |
| PDB ID | 8X6R[1] |
| Resolution | Not specified in provided results |
| Space Group | Not specified in provided results |
| Method | X-RAY DIFFRACTION[1] |
| Organism | Homo sapiens[1] |
| Expression System | Escherichia coli[1] |
| Mutation(s) | G12C[1] |
The crystal structure reveals that the inhibitor covalently binds to the mutant cysteine at position 12 (Cys12) of KRAS G12C. This covalent modification occurs in a shallow pocket on the protein surface, known as the Switch-II pocket (S-IIP), which is accessible when KRAS is in its inactive, GDP-bound state. By forming this irreversible bond, the inhibitor locks KRAS G12C in an inactive conformation, thereby preventing its interaction with downstream effector proteins and halting the oncogenic signaling cascade.
Biochemical and Cellular Activity of this compound
This compound demonstrates potent and selective inhibition of KRAS G12C in biochemical and cellular assays. Its activity is characterized by a low nanomolar IC50 value against the mutant protein and potent suppression of downstream signaling pathways in KRAS G12C-mutant cancer cell lines.
Table 2: In Vitro Activity of this compound
| Assay | Parameter | Value | Cell Line | Reference |
| Cell-free KRAS G12C Inhibition | IC50 | 28 nM | - | [2] |
| pERK Inhibition | IC50 | 3.7 nM | NCI-H1373 | [2] |
| Cell Growth Inhibition | IC50 | 6.1 nM | NCI-H1373 | [2] |
Table 3: In Vivo Antitumor Activity of this compound
| Animal Model | Dosage | Administration | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H1373 Xenograft | 10-60 mg/kg | p.o. | Dose-dependent | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.
Experimental Protocols
The following are representative protocols for the expression, purification, and crystallographic analysis of KRAS G12C in complex with an inhibitor, as well as for the biochemical and cellular assays used to characterize its activity. These protocols are based on established methods in the field.
I. Protein Expression and Purification of KRAS G12C
-
Expression: The human KRAS G12C gene (residues 1-169) is cloned into a suitable expression vector (e.g., pET-28a) with an N-terminal His-tag and transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.
-
Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors). The cells are lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing 20 mM imidazole, and the protein is eluted with a buffer containing 250 mM imidazole. The His-tag is cleaved by incubation with TEV protease overnight at 4°C. The cleaved protein is further purified by size-exclusion chromatography.
II. Crystallization of the KRAS G12C-Inhibitor Complex
-
Complex Formation: Purified KRAS G12C is incubated with a 3-fold molar excess of the inhibitor (dissolved in DMSO) overnight at 4°C to ensure covalent modification.
-
Crystallization: The protein-inhibitor complex is concentrated to 10-15 mg/mL. Crystallization is performed using the hanging drop vapor diffusion method at 20°C by mixing the complex with an equal volume of reservoir solution. Typical crystallization conditions for KRAS G12C complexes involve precipitants such as PEGs and salts at various pH ranges.
III. X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a previously determined structure of KRAS G12C as a search model. The inhibitor is modeled into the electron density, and the structure is refined using software such as PHENIX and Coot.
IV. Biochemical Assay: TR-FRET for KRAS G12C/SOS1 Interaction
-
Principle: This assay measures the ability of an inhibitor to block the interaction between KRAS G12C and the guanine nucleotide exchange factor (GEF) SOS1.
-
Protocol:
-
KRAS G12C protein is incubated with the test compound.
-
A mixture of GTP and a fluorescently labeled GTP analog is added along with the catalytic domain of SOS1 to initiate nucleotide exchange.
-
The interaction of the now GTP-bound KRAS G12C with a labeled effector protein (e.g., RAF1-RBD) is detected by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Inhibition of the TR-FRET signal indicates that the compound has locked KRAS G12C in the inactive GDP-bound state.
-
V. Cellular Assay: pERK Inhibition Western Blot
-
Principle: This assay measures the inhibition of the downstream MAPK signaling pathway by assessing the phosphorylation of ERK.
-
Protocol:
-
KRAS G12C mutant cells (e.g., NCI-H1373) are seeded in 6-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phospho-ERK (pERK) and total ERK, followed by HRP-conjugated secondary antibodies.
-
The signal is detected by chemiluminescence, and the ratio of pERK to total ERK is quantified.
-
VI. Cellular Assay: Cell Viability (CellTiter-Glo®)
-
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Protocol:
-
NCI-H1373 cells are seeded in 96-well plates and incubated overnight.
-
Cells are treated with a serial dilution of the inhibitor for 72 hours.
-
CellTiter-Glo® reagent is added to each well, and the plate is incubated for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
This guide provides a foundational understanding of the crystallographic and preclinical characterization of this compound. The detailed structural information and robust preclinical data highlight its potential as a targeted therapy for KRAS G12C-driven cancers. The provided protocols offer a framework for the continued investigation and development of this and other next-generation KRAS inhibitors.
References
ASP6918: A Covalent KRAS G12C Inhibitor for Non-Small Cell Lung Cancer Models
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The KRAS oncogene, particularly with the G12C mutation, has long been considered an "undruggable" target in non-small cell lung cancer (NSCLC). This landscape has shifted with the advent of covalent inhibitors that specifically target the mutant cysteine-12 residue. ASP6918 has emerged as a potent and orally active KRAS G12C inhibitor, demonstrating significant anti-tumor activity in preclinical NSCLC models. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical efficacy, and detailed experimental methodologies, to support further research and development in this critical area of oncology.
Core Data Summary
In Vitro Efficacy
This compound exhibits potent and specific activity against the KRAS G12C mutant NSCLC cell line, NCI-H1373. The inhibitor demonstrates significant cell growth inhibition as detailed in the table below.
| Cell Line | Assay Type | Endpoint | Value (µM) |
| NCI-H1373 | Cell Growth Inhibition | IC50 | 0.0061[1] |
| Biochemical Assay | KRAS G12C Inhibition | IC50 | 0.028[1] |
In Vivo Efficacy
Oral administration of this compound leads to dose-dependent tumor regression in a xenograft mouse model using the NCI-H1373 cell line.[2] The key findings from this in vivo study are summarized below.
| Animal Model | Dosing Regimen | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| NCI-H1373 Xenograft | Oral, daily for 13 days | 10 | 27%[1] |
| NCI-H1373 Xenograft | Oral, daily for 13 days | 20 | 68%[1] |
| NCI-H1373 Xenograft | Oral, daily for 13 days | 40 | 49%[1] |
| NCI-H1373 Xenograft | Oral, daily for 13 days | 60 | 73%[1] |
Mechanism of Action and Signaling Pathway
This compound is a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative that functions as a covalent inhibitor of the KRAS G12C mutant protein.[2] It specifically and irreversibly binds to the mutant cysteine residue at position 12 (Cys12) of the KRAS G12C protein.[2] This covalent binding locks the KRAS protein in its inactive, GDP-bound state.[3][4] By preventing the exchange of GDP for GTP, this compound effectively blocks the activation of downstream signaling pathways that are critical for tumor cell proliferation and survival, most notably the MAPK/ERK pathway.[1][3] The inhibition of this pathway is evidenced by a reduction in the phosphorylation of ERK (pERK).[2]
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRAS G12C mutant NSCLC cells.
Cell Line: NCI-H1373 (human non-small cell lung cancer cell line with KRAS G12C mutation).
Methodology:
-
NCI-H1373 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for 6 days.[1]
-
Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
The resulting data are normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model of NSCLC.
Animal Model: Four-week-old male nude mice.[1]
Methodology:
-
NCI-H1373 cells are harvested and suspended in an appropriate medium (e.g., a mixture of Matrigel and PBS).
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally, once daily, for 13 consecutive days at doses of 10, 20, 40, and 60 mg/kg.[1]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
At the end of the treatment period, the tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
Conclusion
This compound is a promising, orally bioavailable covalent inhibitor of KRAS G12C that demonstrates potent in vitro and in vivo anti-tumor activity in NSCLC models. The data presented in this guide highlight its potential as a therapeutic agent for this patient population. The provided experimental protocols offer a framework for the continued preclinical evaluation of this compound and other KRAS G12C inhibitors. Further research is warranted to explore its efficacy in combination with other targeted therapies and to fully elucidate its pharmacokinetic and pharmacodynamic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of ASP6918, a KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive overview of in vitro assay protocols for characterizing the activity of ASP6918, a potent and orally active covalent inhibitor of KRAS G12C. The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and include diagrams of relevant signaling pathways and experimental workflows to guide researchers in setting up robust experiments.
Introduction to this compound and its Mechanism of Action
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a central regulator of cell growth, differentiation, and survival. Activating mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers. The specific G12C mutation, where a glycine residue at codon 12 is substituted with a cysteine, leads to a constitutively active KRAS protein, promoting uncontrolled cell proliferation through downstream signaling pathways like the MAPK and PI3K/AKT cascades.
This compound is a covalent inhibitor that specifically targets the mutant cysteine residue of the KRAS G12C protein. By forming an irreversible bond, this compound locks KRAS G12C in an inactive, GDP-bound state.[1] This prevents the protein from engaging with its downstream effectors, thereby inhibiting the aberrant signaling that drives tumor growth.[1][2]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
| Biochemical Assay | Metric | Value | Conditions |
| KRAS G12C Inhibition | IC50 | 0.028 µM | Cell-free assay[1][3] |
| Cell-Based Assays | Metric | Value | Cell Line | Conditions |
| Cell Growth Inhibition | IC50 | 0.0061 µM (6.1 nM) | NCI-H1373 | 6-day incubation[1][3] |
| pERK Inhibition | IC50 | 3.7 nM | NCI-H1373 | Not specified |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is crucial to visualize the KRAS signaling pathway and the general workflow for its in vitro evaluation.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Biochemical Assay: KRAS G12C Nucleotide Exchange Assay
This assay measures the ability of this compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein, which is a key step in its activation.
Objective: To determine the biochemical IC50 value of this compound against KRAS G12C.
Materials:
-
Recombinant human KRAS G12C protein (GDP-bound)
-
SOS1 protein (catalytic domain), a guanine nucleotide exchange factor (GEF)
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well, low-volume, black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Reaction Mixture: In each well of the 384-well plate, add the following components:
-
KRAS G12C protein (final concentration, e.g., 100 nM)
-
This compound at various concentrations or vehicle control (DMSO)
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for covalent binding of this compound to KRAS G12C.
-
Initiation of Exchange Reaction: Add a mixture of SOS1 (final concentration, e.g., 20 nM) and BODIPY-FL-GTP (final concentration, e.g., 200 nM) to each well to start the nucleotide exchange reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (Excitation/Emission: ~485/520 nm) over time (e.g., every 30 seconds for 30-60 minutes) using a fluorescence plate reader.
-
Data Analysis:
-
Determine the initial rate of the reaction for each this compound concentration.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Cell Viability (CellTiter-Glo® Assay)
This assay determines the effect of this compound on the viability of cancer cells harboring the KRAS G12C mutation.
Objective: To determine the IC50 value of this compound for cell growth inhibition.
Materials:
-
NCI-H1373 cell line (KRAS G12C mutant)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well, clear-bottom, white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Trypsinize and count NCI-H1373 cells. Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Add the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 6 days at 37°C in a humidified CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Inhibition of Downstream Signaling (pERK Western Blot)
This assay measures the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
Objective: To determine the IC50 value of this compound for the inhibition of ERK phosphorylation.
Materials:
-
NCI-H1373 cell line
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membranes
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed NCI-H1373 cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with a serial dilution of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total ERK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
References
Application Notes and Protocols for ASP6918 in the NCI-H1373 Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ASP6918, a potent and selective covalent inhibitor of KRAS G12C, in experiments involving the NCI-H1373 human lung adenocarcinoma cell line. This cell line harbors the specific KRAS G12C mutation, making it a relevant model for studying the efficacy and mechanism of action of this targeted therapy.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer. The G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK and PI3K-AKT-mTOR pathways. This compound is an investigational, orally active small molecule that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking the protein in its inactive, GDP-bound state. This targeted inhibition is designed to block oncogenic signaling and suppress tumor growth.
The NCI-H1373 cell line, derived from a 56-year-old male with adenocarcinoma of the lung, is characterized by an epithelial-like morphology and harbors the KRAS G12C mutation.[1] This makes it an ideal in vitro model for evaluating the cellular effects of KRAS G12C inhibitors like this compound.
Mechanism of Action of this compound
This compound functions as a covalent inhibitor of the KRAS G12C mutant protein. The underlying mechanism involves the acrylamide moiety of this compound forming a covalent bond with the thiol group of the cysteine residue at position 12 of the KRAS protein. This binding occurs within the Switch-II pocket, which is accessible only when KRAS is in its inactive, GDP-bound state. By forming this irreversible bond, this compound effectively traps KRAS G12C in an inactive conformation, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) and the subsequent exchange of GDP for GTP. This blockade of the nucleotide cycle inhibits the activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling cascades, leading to a reduction in cell proliferation and tumor growth.[2]
References
Application Notes and Protocols for ASP6918 Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6918 is a potent and orally active covalent inhibitor of KRAS G12C, a common mutation in various solid tumors, including non-small cell lung cancer.[1][2] Preclinical evaluation of this compound in xenograft mouse models is a critical step in its development as a potential therapeutic agent. This document provides a detailed protocol for establishing and utilizing an NCI-H1373 xenograft mouse model to assess the in vivo efficacy of this compound. The NCI-H1373 cell line harbors the KRAS G12C mutation, making it a relevant model for studying the effects of this targeted inhibitor.[1][2]
Mechanism of Action
This compound functions by covalently binding to the cysteine residue at position 12 of the mutated KRAS G12C protein.[2] This irreversible binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][3]
Signaling Pathway
Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. Cell Culture
-
Cell Line: NCI-H1373 (human non-small cell lung cancer)
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells when they reach 70-80% confluency.
2. Animal Model
-
Species: Athymic Nude Mice (e.g., BALB/c nu/nu)
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
3. Tumor Implantation
-
Cell Preparation:
-
Harvest NCI-H1373 cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel.[6]
-
The final cell concentration should be 3 x 10^7 cells/mL.
-
-
Injection:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10^6 cells) into the right flank of each mouse.[6]
-
4. This compound Administration
-
Tumor Growth Monitoring:
-
Drug Preparation and Dosing:
-
Prepare a formulation of this compound suitable for oral gavage. A common vehicle for oral administration in mice is 0.5% methylcellulose in sterile water.
-
Administer this compound daily via oral gavage at the desired doses (e.g., 10, 20, 40, 60 mg/kg).[1]
-
The control group should receive the vehicle only.
-
Continue treatment for the specified duration (e.g., 13 days).[1]
-
5. Endpoint Analysis
-
Tumor Growth Inhibition (TGI):
-
Continue to measure tumor volume throughout the study.
-
At the end of the study, calculate the TGI for each treatment group compared to the vehicle control group.
-
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.
-
Pharmacodynamic Analysis (Optional):
-
At specified time points after the final dose, tumors can be harvested.
-
Analyze tumor lysates by Western blot to assess the levels of phosphorylated ERK (pERK) to confirm target engagement and downstream pathway inhibition.
-
Experimental Workflow
Caption: this compound xenograft mouse model experimental workflow.
Data Presentation
Table 1: In Vivo Efficacy of this compound in NCI-H1373 Xenograft Model
| Treatment Group (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) (%) |
| 10 | 27% |
| 20 | 68% |
| 40 | 49% |
| 60 | 73% |
Data derived from published preclinical studies of this compound.[1]
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | IC50 (µM) |
| KRAS G12C Inhibition | - | 0.028 |
| Cell Growth Inhibition | NCI-H1373 | 0.0061 |
Data derived from published in vitro studies of this compound.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 3. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of ASP6918 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6918 is a potent and orally active covalent inhibitor of the KRAS G12C mutation, a key driver in various solid tumors. This document provides detailed application notes and protocols for the oral administration of this compound in mouse models, particularly focusing on xenograft studies for efficacy evaluation. The provided methodologies are based on published preclinical data and established practices for similar compounds.
Mechanism of Action
This compound selectively targets the cysteine residue of the G12C mutant KRAS protein. By forming a covalent bond, it locks KRAS in an inactive, GDP-bound state. This prevents the interaction with guanine nucleotide exchange factors (GEFs), thereby inhibiting the downstream activation of pro-proliferative signaling pathways, most notably the RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3]
Data Presentation
In Vitro Potency
| Compound | Target | IC50 (µM) | Cell Line | Assay |
| This compound | KRAS G12C | 0.028 | N/A | Biochemical Assay |
| This compound | Cell Growth | 0.0061 | NCI-H1373 | Cell Viability Assay |
In Vivo Efficacy: NCI-H1373 Xenograft Model
| Dosage (mg/kg, oral, daily) | Treatment Duration | Tumor Growth Inhibition (TGI) |
| 10 | 13 days | 27% |
| 20 | 13 days | 68% |
| 40 | 13 days | 49% |
| 60 | 13 days | 73% |
Note: The non-linear dose-response of TGI at 40 mg/kg may be due to experimental variability.
Pharmacokinetic Data
Detailed pharmacokinetic parameters for this compound in mice (e.g., Cmax, Tmax, half-life, bioavailability) are not publicly available in the reviewed literature. Researchers should perform their own pharmacokinetic studies to determine these parameters for their specific formulation and animal model.
Experimental Protocols
Protocol 1: Oral Formulation Preparation (Representative)
This protocol is based on formulations used for similar orally administered KRAS inhibitors. The optimal formulation for this compound should be determined empirically.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% Captisol in 50 mM citrate buffer, pH 5.0)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the vehicle solution to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to facilitate dissolution.
-
If necessary, sonicate the mixture in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Prepare the formulation fresh daily.
Protocol 2: Oral Administration by Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved or straight)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the formulation to be administered. The typical dosing volume for mice is 5-10 µL/g of body weight.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Measure the correct volume of the this compound formulation into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Advance the needle gently until it reaches the stomach. Do not force the needle if resistance is met.
-
Slowly dispense the contents of the syringe.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for a few minutes after dosing to ensure there are no adverse reactions.
-
Return the mouse to its cage.
Protocol 3: NCI-H1373 Xenograft Tumor Model
Materials:
-
NCI-H1373 human non-small cell lung cancer cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (or similar basement membrane matrix)
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Calipers
-
This compound formulation
-
Vehicle control
Procedure:
-
Cell Preparation: Culture NCI-H1373 cells according to standard protocols. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of approximately 5 x 10^6 cells per 100 µL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Group Randomization and Treatment: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups.
-
Dosing: Administer this compound or vehicle control orally once daily according to Protocol 2. Monitor the body weight of the mice 2-3 times per week as an indicator of general health.
-
Efficacy Evaluation: Continue treatment for the specified duration (e.g., 13 days). At the end of the study, measure the final tumor volumes and calculate the Tumor Growth Inhibition (TGI).
Visualizations
Caption: this compound covalently binds to inactive KRAS G12C, preventing downstream signaling.
Caption: Workflow for a mouse xenograft efficacy study of this compound.
References
Application Notes and Protocols for Western Blot Analysis of pERK Inhibition by ASP6918
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as KRAS, is a hallmark of many cancers. The KRAS G12C mutation is a specific oncogenic driver found in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. ASP6918 is a potent and orally active covalent inhibitor of KRAS G12C.[1][2] By binding to the mutant cysteine-12 residue, this compound locks KRAS G12C in an inactive state, thereby inhibiting downstream signaling through the MAPK pathway.
A key pharmacodynamic marker of KRAS G12C inhibition is the reduction of phosphorylated ERK (pERK). Western blotting is a widely used and robust method to quantify the levels of pERK and total ERK in cell lysates, providing a direct measure of the inhibitor's target engagement and biological activity. This document provides a detailed protocol for performing a Western blot to assess the inhibition of ERK phosphorylation by this compound in cancer cell lines harboring the KRAS G12C mutation.
Signaling Pathway and Inhibition
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in the KRAS G12C mutant non-small cell lung cancer cell line, NCI-H1373.
| Parameter | Cell Line | IC50 Value |
| pERK Inhibition | NCI-H1373 | 3.7 nM |
| Cell Growth Inhibition | NCI-H1373 | 6.1 nM |
Table 1: In Vitro Potency of this compound
| Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| 10 | 27% |
| 20 | 68% |
| 40 | 49% |
| 60 | 73% |
Table 2: In Vivo Antitumor Activity of this compound in NCI-H1373 Xenograft Model [1]
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to determine the dose-dependent inhibition of pERK by this compound.
Materials and Reagents
-
Cell Line: NCI-H1373 (KRAS G12C mutant human non-small cell lung cancer)
-
Compound: this compound (dissolved in DMSO)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Transfer Membrane: PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Stripping Buffer: Commercially available or laboratory-prepared stripping buffer
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed NCI-H1373 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal pERK levels.
-
Treat the cells with a serial dilution of this compound (e.g., 0, 0.1, 1, 3, 10, 30, 100 nM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a precast polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting for pERK:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
Wash the membrane in TBST.
-
Incubate the membrane in stripping buffer for the recommended time (e.g., 15-30 minutes at room temperature).
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% non-fat dry milk in TBST for 1 hour.
-
Repeat the immunoblotting steps (5 and 6) using the primary antibody against total ERK.
-
-
Data Analysis:
-
Quantify the band intensities for both pERK and total ERK using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample to account for loading differences.
-
Plot the normalized pERK levels against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Conclusion
This application note provides a comprehensive guide for utilizing Western blotting to quantitatively assess the inhibitory effect of this compound on ERK phosphorylation. The provided protocols and data serve as a valuable resource for researchers in the field of cancer biology and drug development who are investigating KRAS G12C inhibitors. The accurate determination of pERK inhibition is a critical step in characterizing the pharmacodynamics and cellular potency of compounds like this compound.
References
- 1. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with ASP6918
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6918 is a potent and orally active covalent inhibitor of the KRAS G12C mutation, a key driver in various solid tumors.[1][2][3] It selectively targets the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state. This inhibition disrupts downstream signaling pathways, primarily the MAPK/ERK pathway, leading to a reduction in cell proliferation and tumor growth.[1][3] These application notes provide detailed protocols for assessing the effect of this compound on cell viability, a critical step in preclinical drug evaluation.
Mechanism of Action: KRAS G12C Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation results in a constitutively active protein, leading to uncontrolled cell growth and proliferation. This compound covalently binds to the mutant cysteine, preventing the exchange of GDP for GTP and thereby inactivating the oncogenic protein.
Data Presentation: In Vitro Efficacy of KRAS G12C Inhibitors
The following table summarizes the in vitro activity of this compound and provides a comparative context with other well-characterized KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849).
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | Cell-free | - | 0.028 | [1] |
| Cell Growth | NCI-H1373 | 0.0061 | [2] | |
| Sotorasib | Cell Viability | NCI-H358 | 0.006 | [4] |
| Cell Viability | MIA PaCa-2 | 0.009 | [4] | |
| Cell Viability | NCI-H23 | 0.6904 | [4] | |
| Adagrasib | Cell Viability (2D) | Various KRAS G12C | 0.01 - 0.973 | [5][6][7] |
| Cell Viability (3D) | Various KRAS G12C | 0.0002 - 1.042 | [5][6] |
Experimental Protocols
Two common and robust methods for assessing cell viability are the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H1373)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.001 µM to 10 µM) to determine the IC50.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as follows: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
Materials:
-
KRAS G12C mutant cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, using opaque-walled plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.
-
Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis: The percentage of cell viability is calculated as follows: % Viability = (Luminescence of treated cells / Luminescence of control cells) x 100
The IC50 value is determined in the same manner as for the MTT assay.
Workflow and Visualization
The general workflow for determining the cell viability effects of this compound can be visualized as follows:
References
- 1. This compound | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
ASP6918: Application Notes and Protocols for Studying MAPK Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ASP6918, a potent and orally active covalent inhibitor of KRAS G12C, for studying the MAPK signaling pathway. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a key component of this pathway, and mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled cell growth. This compound is a novel small molecule inhibitor that specifically and covalently binds to the mutant cysteine in KRAS G12C, locking it in an inactive state and thereby inhibiting downstream signaling.[1][2][3][4]
Mechanism of Action
This compound is a covalent inhibitor that targets the switch-II pocket of the KRAS G12C mutant protein. By forming an irreversible bond with the cysteine residue at position 12, this compound prevents the exchange of GDP for GTP, thus locking KRAS in its inactive, GDP-bound state. This inhibition blocks the activation of downstream effector proteins, most notably RAF, and subsequently suppresses the phosphorylation cascade of the MAPK pathway (RAF-MEK-ERK), leading to a reduction in tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Metric | Value | Cell Line / Conditions |
| Biochemical Assay | IC50 | 0.028 µM (28 nM) | Cell-free KRAS G12C |
| Cell Proliferation Assay | IC50 | 0.0061 µM (6.1 nM) | NCI-H1373 (KRAS G12C mutant) |
| Downstream Signaling Inhibition | pERK Inhibition IC50 | 3.7 nM | NCI-H1373 (KRAS G12C mutant) |
Table 2: In Vivo Antitumor Activity of this compound in NCI-H1373 Xenograft Model
| Dosage (Oral, Daily for 13 days) | Tumor Growth Inhibition (TGI) Rate |
| 10 mg/kg | 27% |
| 20 mg/kg | 68% |
| 40 mg/kg | 49% |
| 60 mg/kg | 73% |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is designed to determine the IC50 value of this compound in a KRAS G12C mutant cancer cell line, such as NCI-H1373.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H1373)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 90 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical starting concentration is 10 µM, with 3-fold serial dilutions.
-
Add 10 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for pERK Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector in the MAPK pathway.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H1373)
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.
-
Scrape and collect the cell lysate, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Quantify band intensities using densitometry software.
-
In Vivo Xenograft Mouse Model
This protocol outlines the procedure for evaluating the in vivo antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
KRAS G12C mutant cell line (e.g., NCI-H1373)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of NCI-H1373 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle control daily via oral gavage at the desired doses (e.g., 10, 20, 40, 60 mg/kg).
-
-
Efficacy Monitoring:
-
Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
-
Data Analysis:
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) rate for each treatment group compared to the vehicle control group.
-
TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
ASP6918: Application and Protocols for 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6918 is a potent and orally active covalent inhibitor of KRAS G12C, a common mutation driving tumorigenesis in various cancers, including non-small cell lung cancer.[1][2] Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex tumor microenvironment compared to traditional 2D cell cultures.[3][4][5] These models provide a more physiologically relevant context to evaluate the efficacy of targeted therapies like this compound. This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models.
Mechanism of Action
This compound selectively and irreversibly binds to the cysteine residue at position 12 of the mutated KRAS G12C protein. This covalent modification locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cancer cell proliferation and survival.[1][2]
Signaling Pathway
The diagram below illustrates the targeted inhibition of the KRAS G12C signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Case study - 3D spheroid drug sensitivity - Oncolines B.V. [oncolines.com]
- 4. Case study: Altered drug response in 3D spheroids - Oncolines B.V. [oncolines.com]
- 5. Evaluation of AMG510 Therapy on KRAS-Mutant Non–Small Cell Lung Cancer and Colorectal Cancer Cell Using a 3D Invasive Tumor Spheroid System under Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASP6918 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6918 is a potent and orally active covalent inhibitor of KRAS G12C, a common mutation in various solid tumors.[1] This molecule selectively targets the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive, GDP-bound state. This inhibition blocks downstream oncogenic signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which are critical for tumor cell proliferation and survival.[2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized in preclinical oncology research. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts (CDX), making them a valuable tool for evaluating the efficacy of targeted therapies like this compound.[3][4][5][6]
These application notes provide a comprehensive overview of the methodologies for evaluating the anti-tumor activity of this compound in PDX models, based on established protocols for KRAS G12C inhibitors. While specific data for this compound in PDX models is not yet publicly available, the protocols outlined here are adapted from studies with similar inhibitors and the known characteristics of this compound.
Mechanism of Action and Signaling Pathway
This compound covalently binds to the mutant cysteine-12 residue of the KRAS G12C protein. This irreversible binding traps KRAS G12C in its inactive GDP-bound state, thereby inhibiting the activation of downstream signaling pathways crucial for tumor growth and survival. The primary inhibited pathways include the MAPK/ERK and PI3K/AKT/mTOR pathways.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of this compound.
Data Presentation
While specific efficacy data of this compound in PDX models is not available in the public domain, the following table summarizes the reported anti-tumor activity in a cell line-derived xenograft model (NCI-H1373), which provides a preliminary indication of its in vivo potency.[1]
| Parameter | Details |
| Xenograft Model | NCI-H1373 (Human Non-Small Cell Lung Cancer Cell Line) |
| Animal Model | Nude Mice |
| This compound Dosing | Oral, daily for 13 days |
| Efficacy Readout | Tumor Growth Inhibition (TGI) |
| Dose (mg/kg) | Tumor Growth Inhibition (%) |
| 10 | 27 |
| 20 | 68 |
| 40 | 49 |
| 60 | 73 |
Experimental Protocols
The following protocols are generalized for the evaluation of KRAS G12C inhibitors in PDX models and can be adapted for studies with this compound.
PDX Model Establishment and Expansion
This protocol describes the initial implantation of patient tumor tissue into immunodeficient mice and subsequent passaging.
Materials:
-
Fresh patient tumor tissue (collected under sterile conditions)
-
Immunodeficient mice (e.g., NOD-scid, NSG)
-
Surgical instruments (scalpels, forceps)
-
Growth medium (e.g., DMEM/F-12) with antibiotics
-
Matrigel (optional)
Procedure:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the immunodeficient mouse.
-
Make a small incision on the flank of the mouse and create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to support initial engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth. Palpate the implantation site twice weekly.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and sterilely resect the tumor. This is passage 0 (P0).
-
A portion of the tumor can be cryopreserved for future use, and another portion can be processed for histological and molecular analysis to confirm fidelity to the original patient tumor.
-
The remaining tumor tissue can be fragmented and implanted into new host mice for expansion (P1, P2, etc.). For efficacy studies, it is recommended to use tumors from the same passage number (typically P2-P5) to ensure consistency.
In Vivo Efficacy Study of this compound in PDX Models
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in established PDX models.
Caption: General experimental workflow for an in vivo efficacy study of this compound in PDX models.
Materials:
-
Established PDX-bearing mice (tumor volume ~100-200 mm³)
-
This compound
-
Vehicle solution for drug formulation
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Expand the desired PDX model to generate a cohort of tumor-bearing mice.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
Record the initial tumor volume and body weight for each mouse.
-
Prepare the this compound formulation at the desired concentrations. Based on CDX studies, oral doses between 10 and 60 mg/kg could be explored.
-
Administer this compound or vehicle to the respective groups according to the planned schedule (e.g., once daily by oral gavage).
-
Measure tumor dimensions with calipers and body weight 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment for the specified duration (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined endpoint volume.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic (PD) and biomarker analysis (e.g., Western blot for p-ERK, immunohistochemistry).
Data Analysis and Interpretation
Tumor Growth Inhibition (TGI): TGI is a common metric to quantify the efficacy of a treatment. It is calculated at the end of the study using the following formula:
TGI (%) = (1 - (ΔT / ΔC)) x 100
Where:
-
ΔT = Change in mean tumor volume of the treated group (End Volume - Initial Volume)
-
ΔC = Change in mean tumor volume of the control group (End Volume - Initial Volume)
Statistical Analysis: Statistical significance between the treated and control groups can be determined using appropriate statistical tests, such as a t-test or ANOVA.
Conclusion
This compound is a promising KRAS G12C inhibitor with demonstrated in vivo anti-tumor activity in a cell line-derived xenograft model. The use of patient-derived xenograft models provides a more clinically relevant platform to further evaluate the efficacy of this compound and to identify potential biomarkers of response and resistance. The protocols detailed in these application notes offer a framework for conducting robust preclinical studies to advance the development of this targeted therapy.
References
- 1. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. f.oaes.cc [f.oaes.cc]
- 4. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 5. Frontiers | Patient-derived xenograft models for gastrointestinal tumors: A single-center retrospective study [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Pharmacokinetics of ASP6918 in Animal Models: Application Notes and Protocols
Disclaimer: As of November 2025, detailed quantitative pharmacokinetic data (including Cmax, Tmax, AUC, half-life, and bioavailability) for ASP6918 in animal models is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on the available information regarding its mechanism of action and in vivo efficacy studies, and will be updated as more specific data becomes accessible.
Introduction
This compound is a potent and orally active covalent inhibitor of KRAS G12C, a mutated protein commonly found in various solid tumors. Preclinical studies have demonstrated its ability to induce dose-dependent tumor regression in xenograft mouse models, highlighting its potential as a targeted cancer therapeutic.[1] Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens and translating preclinical findings to clinical settings. These application notes provide a framework for conducting and interpreting pharmacokinetic studies of this compound in animal models.
Mechanism of Action: KRAS G12C Inhibition
This compound functions by irreversibly binding to the cysteine residue at position 12 of the mutated KRAS G12C protein. This covalent modification locks the KRAS protein in an inactive GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are critical for tumor cell proliferation and survival.
Figure 1: Simplified signaling pathway of KRAS G12C and the mechanism of action of this compound.
In Vivo Efficacy Summary
While specific pharmacokinetic parameters are not available, in vivo studies have demonstrated the anti-tumor activity of this compound in an NCI-H1373 xenograft mouse model.
| Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| 10 | Daily for 13 days | 27% |
| 20 | Daily for 13 days | 68% |
| 40 | Daily for 13 days | 49% |
| 60 | Daily for 13 days | 73% |
Data from MedchemExpress, citing Imaizumi T, et al.[1]
This dose-dependent efficacy suggests that higher plasma and tumor concentrations of this compound lead to greater target engagement and anti-tumor response.
Proposed Experimental Protocols for Pharmacokinetic Studies
The following protocols are suggested for characterizing the pharmacokinetic profile of this compound in rodent models.
Single-Dose Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic parameters of this compound after a single oral and intravenous administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO, if required)
-
Male/Female CD-1 or BALB/c mice (6-8 weeks old)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Analytical equipment (LC-MS/MS)
Protocol:
-
Animal Acclimatization: Acclimatize animals for at least 7 days prior to the study.
-
Dosing:
-
Oral (PO) Group: Administer this compound at a defined dose (e.g., 20 mg/kg) by oral gavage.
-
Intravenous (IV) Group: Administer this compound at a lower dose (e.g., 2 mg/kg) via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F) using non-compartmental analysis software.
Figure 2: General workflow for a single-dose pharmacokinetic study.
Tissue Distribution Study in Tumor-Bearing Mice
Objective: To determine the distribution of this compound in various tissues, including the tumor, after oral administration.
Materials:
-
NCI-H1373 tumor-bearing nude mice.
-
This compound
-
Oral gavage supplies.
-
Surgical tools for tissue collection.
-
Homogenizer.
-
Analytical equipment (LC-MS/MS).
Protocol:
-
Tumor Implantation: Subcutaneously implant NCI-H1373 cells into the flank of nude mice. Allow tumors to reach a specified size.
-
Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg).
-
Tissue Collection: At various time points post-dose, euthanize cohorts of mice and collect tumor, brain, liver, kidney, and lung tissues.
-
Tissue Homogenization: Homogenize the collected tissues.
-
Bioanalysis: Extract this compound from the tissue homogenates and quantify its concentration using LC-MS/MS.
-
Data Analysis: Determine the tissue-to-plasma concentration ratios at each time point.
Data Interpretation and Application
The data generated from these studies will be instrumental for:
-
Optimizing Dosing Regimens: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound will inform the selection of optimal dosing schedules for sustained target engagement in efficacy studies.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating drug exposure (AUC, Cmax) with pharmacodynamic markers (e.g., p-ERK inhibition in tumors) and anti-tumor efficacy will help in establishing a therapeutic window.
-
Interspecies Scaling: Pharmacokinetic data from animal models can be used to predict human pharmacokinetics, aiding in the design of first-in-human clinical trials.
As more specific data on the pharmacokinetics of this compound becomes available, these application notes and protocols will be updated to provide more precise guidance for researchers in the field of oncology drug development.
References
Application Notes and Protocols: ASP6918 in Combination with Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP6918 is a potent and orally active covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2] Preclinical studies have demonstrated its significant single-agent anti-tumor activity by selectively targeting the mutant KRAS protein and inhibiting downstream signaling pathways, leading to dose-dependent tumor regression in xenograft models.[2][3]
Emerging evidence suggests that beyond its direct tumor-cell intrinsic effects, inhibition of oncogenic KRAS signaling can modulate the tumor microenvironment (TME). KRAS mutations are often associated with an immunosuppressive TME, characterized by the exclusion of effector T cells and the recruitment of immunosuppressive cell populations.[4][5][6] Small molecule inhibitors targeting KRAS G12C have been shown to recondition the TME, making it more susceptible to immune-mediated clearance.[4][7] This provides a strong rationale for combining KRAS G12C inhibitors like this compound with immunotherapy, such as immune checkpoint inhibitors (ICIs), to achieve synergistic and durable anti-tumor responses.[4][7][8]
These application notes provide a comprehensive overview of the principles and methodologies for evaluating this compound in combination with immunotherapy in preclinical models, based on data from representative KRAS G12C inhibitors.
Data Presentation
The following tables summarize quantitative data from preclinical studies on KRAS G12C inhibitors combined with immunotherapy, which can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: In Vivo Efficacy of KRAS G12C Inhibitors in Combination with Anti-PD-1 Immunotherapy in Syngeneic Mouse Models
| KRAS G12C Inhibitor | Mouse Model | Treatment Group | Tumor Growth Inhibition (TGI) (%) | Complete Responses (CR) | Reference |
| MRTX849 (Adagrasib) | CT26 (KRAS G12C) | Vehicle | 0 | 0/10 | [9] |
| Anti-PD-1 | 35 | 0/10 | [9] | ||
| MRTX849 | 70 | 1/10 | [9] | ||
| MRTX849 + Anti-PD-1 | >100 (regression) | 6/10 | [9] |
Table 2: Modulation of the Tumor Microenvironment by a KRAS G12C Inhibitor in a Syngeneic Mouse Model
| Treatment Group | Immune Cell Population | Change vs. Vehicle | Reference |
| MRTX849 | CD8+ T cells | ↑ | [4] |
| CD4+ T cells | ↑ | [4] | |
| M1 Macrophages | ↑ | [4] | |
| Myeloid-Derived Suppressor Cells (MDSCs) | ↓ | [4] |
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling and Immunomodulation
Mutated KRAS G12C constitutively activates downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, promoting tumor cell proliferation and survival.[3] Additionally, oncogenic KRAS signaling contributes to an immunosuppressive tumor microenvironment. This compound covalently binds to the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive state and inhibiting downstream signaling. This action is hypothesized to not only halt tumor growth but also reverse the immunosuppressive TME.
Caption: KRAS G12C signaling and the immunomodulatory effect of this compound.
Experimental Workflow for Evaluating this compound and Immunotherapy Combination
A typical preclinical workflow to assess the synergy between this compound and immunotherapy involves in vitro characterization followed by in vivo efficacy and pharmacodynamic studies in immunocompetent mouse models.
Caption: Preclinical workflow for combination therapy evaluation.
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4) in an immunocompetent mouse model.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 cell line engineered to express KRAS G12C
-
This compound formulated for oral gavage
-
InVivoMAb anti-mouse PD-1 antibody (or anti-CTLA-4)
-
Vehicle control for this compound
-
Isotype control antibody
-
Matrigel
-
Calipers
Protocol:
-
Cell Culture: Culture CT26-KRAS G12C cells in appropriate media.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26-KRAS G12C cells in 100 µL of a 1:1 PBS/Matrigel solution into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group):
-
Group 1: Vehicle control (oral gavage, daily) + Isotype control (intraperitoneal injection, twice weekly)
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily) + Isotype control
-
Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint.
-
Monitor animal health and signs of toxicity.
-
For survival studies, monitor mice until the defined endpoint and plot survival curves.
-
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group. Statistically compare tumor volumes and survival between groups.
Immune Cell Profiling by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment and spleen following treatment.
Materials:
-
Tumors and spleens from treated mice
-
RPMI-1640 medium
-
Collagenase D, DNase I
-
ACK lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Zombie Aqua fixable viability dye
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)
-
Flow cytometer
Protocol:
-
Tissue Processing:
-
Tumors: Mince tumors and digest in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C. Pass the cell suspension through a 70 µm cell strainer.
-
Spleens: Mechanically dissociate spleens and pass through a 70 µm cell strainer. Lyse red blood cells with ACK lysis buffer.
-
-
Cell Staining:
-
Wash cells with PBS and stain with a viability dye.
-
Block Fc receptors with anti-CD16/32.
-
Stain with a cocktail of surface antibodies for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize cells according to the manufacturer's protocol, followed by staining with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire stained samples on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells, MDSCs, macrophages).
-
Cytokine and Chemokine Analysis
Objective: To measure the levels of key cytokines and chemokines in the tumor microenvironment or plasma.
Materials:
-
Tumor lysates or plasma from treated mice
-
Multiplex immunoassay kit (e.g., Luminex) for mouse cytokines (e.g., IFN-γ, TNF-α, IL-6, CXCL1)
-
Luminex instrument
Protocol:
-
Sample Preparation:
-
Tumor Lysates: Homogenize tumor tissue in lysis buffer containing protease inhibitors. Centrifuge and collect the supernatant.
-
Plasma: Collect blood via cardiac puncture into EDTA tubes. Centrifuge to separate plasma.
-
-
Multiplex Assay: Perform the assay according to the manufacturer's instructions. This typically involves incubating the samples with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.
-
Data Acquisition and Analysis: Acquire the bead data on a Luminex instrument. Analyze the data to determine the concentration of each cytokine/chemokine in the samples.
Conclusion
The combination of KRAS G12C inhibitors like this compound with immunotherapy represents a promising therapeutic strategy. The protocols and data presented here provide a framework for the preclinical evaluation of this combination. By understanding the synergistic mechanisms and optimizing treatment schedules in relevant models, the clinical development of this compound as part of a combination immunotherapy regimen can be effectively advanced.
References
- 1. Specific inhibitor to KRASG12C induces tumor-specific immunity and synergizes with oncolytic virus for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRASG12D inhibition reprograms the tumor microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS as a Modulator of the Inflammatory Tumor Microenvironment: Therapeutic Implications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing ASP6918 Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ASP6918, a potent and selective covalent inhibitor of KRAS G12C, in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful optimization of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor that specifically targets the cysteine-12 residue of the KRAS G12C mutant protein. By forming an irreversible covalent bond, it locks the KRAS G12C protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways, thereby inhibiting cancer cell growth and proliferation.
Q2: What is a good starting concentration range for this compound in my experiments?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on published data, the IC50 values for this compound are in the low nanomolar to micromolar range, depending on the assay. For cell-based assays, a broad range from 1 nM to 10 µM is a reasonable starting point to establish a dose-response curve.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
A4: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. The necessary incubation time will vary depending on the cell type, the endpoint being measured, and the concentration of this compound. For cell viability assays, incubation times of 72 hours to 6 days have been reported. For signaling pathway studies, such as measuring pERK inhibition, shorter incubation times (e.g., 2 to 24 hours) may be sufficient. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
-
Question: Why is this compound not inhibiting the growth of my KRAS G12C mutant cell line?
-
Answer:
-
Verify Cell Line Authenticity: Ensure your cell line indeed harbors the KRAS G12C mutation and has not been misidentified or contaminated.
-
Check Compound Integrity: The compound may have degraded. Ensure it has been stored correctly in a desiccated environment and protected from light. Prepare fresh dilutions from a new stock aliquot.
-
Solubility Issues: this compound might be precipitating out of your culture medium. Visually inspect the medium for any precipitates after adding the compound. If precipitation is observed, try preparing a more dilute stock solution in DMSO to reduce the volume added to the medium.
-
Incubation Time: The incubation period may be too short for a significant biological effect to manifest. As this compound is a covalent inhibitor, its effects are time-dependent. Consider extending the incubation time.
-
Cell Seeding Density: An excessively high cell seeding density can sometimes mask the inhibitory effects of a compound. Optimize the cell number to ensure they are in the exponential growth phase during the experiment.
-
-
Issue 2: I am observing high variability between my replicate wells.
-
Question: What could be causing inconsistent results in my multi-well plate assays?
-
Answer:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.
-
Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Improper Mixing: Ensure the compound is thoroughly mixed with the culture medium before and after adding it to the wells.
-
Compound Precipitation: As mentioned earlier, ensure the compound is fully dissolved in the culture medium.
-
-
Issue 3: My results suggest potential off-target effects.
-
Question: How can I be sure the observed effects are specific to KRAS G12C inhibition?
-
Answer:
-
Use a KRAS Wild-Type Control Cell Line: Test this compound on a cell line that does not have the KRAS G12C mutation. A significantly lower or no effect on the wild-type cells would indicate specificity for the G12C mutant.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector of KRAS to see if it can overcome the inhibitory effect of this compound.
-
Signaling Pathway Analysis: Confirm that this compound is inhibiting the intended downstream signaling pathways (e.g., by measuring pERK levels). A lack of on-target pathway modulation might suggest off-target effects.
-
-
Issue 4: My cells are developing resistance to this compound.
-
Question: What are the potential mechanisms of acquired resistance to KRAS G12C inhibitors like this compound?
-
Answer:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the binding of the inhibitor.
-
Bypass Pathways: Upregulation of alternative signaling pathways can compensate for the inhibition of the KRAS pathway. This can involve receptor tyrosine kinases (RTKs) or other RAS isoforms (e.g., NRAS, HRAS).
-
Histological Transformation: In some cases, cancer cells can change their phenotype to a less dependent state on the KRAS pathway.
-
-
Quantitative Data
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell-Free Assay | - | IC50 | 0.028 µM | |
| Cell Growth Inhibition | NCI-H1373 | IC50 | 0.0061 µM | |
| pERK Inhibition | NCI-H1373 | IC50 | 3.7 nM |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is a general guideline for determining the IC50 of this compound in a 96-well format.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H1373)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm and 690 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours to 6 days) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of MTT Solubilization Buffer to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm with a reference wavelength of 690 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the 690 nm background absorbance from the 570 nm measurement.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Western Blot for pERK Inhibition
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of ERK.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H1373)
-
6-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 and a loading control (e.g., GAPDH) overnight at 4°C. It is often recommended to probe for total ERK1/2 on a separate blot or after stripping to normalize pERK levels.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the pERK signal to the total ERK or loading control signal. Compare the levels of pERK in treated samples to the vehicle control.
-
Visualizations
ASP6918 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of ASP6918 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is DMSO.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 10 mM.[1] It is recommended to not exceed this concentration to avoid precipitation.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a 10 mM stock solution, dissolve 6.22 mg of this compound (Molecular Weight: 621.79 g/mol ) in 1 mL of high-purity, anhydrous DMSO. Ensure the solution is clear and fully dissolved before use. For detailed steps, refer to the Experimental Protocols section.
Q4: How should I store the this compound stock solution in DMSO?
A4: this compound stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C.[1] For shorter-term storage, -20°C is also an option, though recommendations vary by supplier.[1]
Q5: What is the stability of this compound in DMSO at different temperatures?
A5: Based on supplier recommendations, this compound solutions in DMSO are stable for up to 6 months when stored at -80°C or -20°C.[1] Another supplier suggests usability for up to one month when stored at -20°C. To ensure the integrity of your experiments, it is advisable to use freshly prepared solutions or solutions stored for a shorter duration.
Troubleshooting Guides
Issue 1: this compound is not fully dissolving in DMSO.
-
Potential Cause 1: Concentration is too high.
-
Solution: Do not exceed the maximum recommended concentration of 10 mM. If you have attempted a higher concentration, dilute with additional DMSO to bring the concentration to 10 mM or lower.
-
-
Potential Cause 2: Low-quality or wet DMSO.
-
Solution: Use high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can affect solubility. Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.
-
-
Potential Cause 3: Insufficient mixing.
-
Solution: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for a short period (5-10 minutes) to aid dissolution.
-
Issue 2: Precipitation is observed in the stock solution upon storage or after dilution in aqueous media.
-
Potential Cause 1: Freeze-thaw cycles.
-
Solution: Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. When thawing an aliquot, allow it to come to room temperature before opening the vial.
-
-
Potential Cause 2: Supersaturation.
-
Solution: Ensure the initial stock solution was fully dissolved. If precipitation occurs upon storage, try preparing a fresh stock solution at a slightly lower concentration (e.g., 5 mM).
-
-
Potential Cause 3: Dilution shock.
-
Solution: When diluting the DMSO stock solution into an aqueous buffer for cellular assays, it is crucial to do so in a stepwise manner to avoid precipitation. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. The final concentration of DMSO in the assay media should be kept low (typically below 0.5%) to prevent solvent-induced toxicity and precipitation.
-
Issue 3: Inconsistent experimental results using the same stock solution.
-
Potential Cause 1: Degradation of this compound.
-
Solution: this compound contains an acrylamide moiety, which can be susceptible to hydrolysis under acidic or basic conditions. Ensure the DMSO used is neutral and free of acidic or basic contaminants. Prepare fresh stock solutions regularly and avoid long-term storage at -20°C if possible. For critical experiments, using a freshly prepared stock solution is always the best practice.
-
-
Potential Cause 2: Oxidation.
-
Solution: While less common for the acrylamide group itself in DMSO, other parts of the molecule could be susceptible to oxidation. Store stock solutions tightly sealed and protected from light.
-
Data Presentation
Table 1: Solubility and Recommended Storage of this compound in DMSO
| Parameter | Value | Source |
| Solubility in DMSO | 10 mM | ProbeChem[1] |
| Long-term Storage | -80°C for up to 6 months | ProbeChem[1] |
| Short-term Storage | -20°C for up to 6 months | ProbeChem[1] |
| -20°C for up to 1 month | DC Chemicals |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM solution, weigh 6.22 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility and stability issues.
Caption: Protocol for preparing a 10 mM this compound stock solution in DMSO.
References
Preventing ASP6918 degradation in solution
This technical support center provides guidance on the proper handling and storage of ASP6918 in solution to prevent degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly used for organic molecules like this compound.[1] It is crucial to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed water can contribute to compound degradation.[2]
Q2: How should I store this compound as a solid and in solution?
A2: As a solid, this compound should be stored at -20°C for long-term stability.[3] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[3]
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not publicly available, its quinazoline core structure may be susceptible to photodegradation.[4][5] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in foil.[5]
Q4: What are the potential degradation pathways for this compound in solution?
A4: this compound contains a quinazoline ring and an acrylamide moiety, which can be susceptible to degradation. The quinazoline ring can undergo hydrolysis under harsh acidic or basic conditions, especially with heating.[6] The acrylamide "warhead" is an electrophilic group that, while essential for its covalent binding to KRAS G12C, can also be prone to hydrolysis.[7] Additionally, the target cysteine (C12) on KRAS G12C can become oxidized in solution, which would prevent the covalent binding of this compound.
Troubleshooting Guides
Issue 1: Loss of this compound activity in my experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | - Prepare a fresh stock solution from solid this compound. - Ensure you are using anhydrous DMSO.[2] - Verify that stock solutions have been stored properly at -80°C in single-use aliquots.[3] |
| Hydrolysis of the acrylamide moiety | - Avoid preparing working solutions in highly acidic or basic aqueous buffers for extended periods. - Prepare fresh working dilutions from the DMSO stock immediately before each experiment. |
| Oxidation of the target KRAS G12C protein | - Consider degassing buffers to remove dissolved oxygen. - Minimize the exposure of the protein solution to air. |
| Photodegradation | - Protect all solutions containing this compound from light during preparation, storage, and experimentation.[5] |
Issue 2: Precipitation of this compound in aqueous media.
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | - When diluting the DMSO stock solution into an aqueous buffer, add the DMSO stock to the buffer slowly while vortexing. - Ensure the final concentration of DMSO in the working solution is as low as possible (typically <1%) to avoid solvent-induced precipitation.[3] |
| Compound instability leading to insoluble degradants | - Follow the recommendations for preventing degradation outlined in "Issue 1". |
Stability Summary and Storage Recommendations
While specific quantitative stability data for this compound is not publicly available, the following recommendations are based on the chemical properties of its core structures and general best practices for covalent inhibitors.
Table 1: General Stability of this compound's Chemical Moieties
| Chemical Moiety | Potential Degradation Pathways | General Stability Notes |
| Quinazoline Ring | - Hydrolysis (at extreme pH and high temperatures)[6] - Photodegradation[4][5] | Generally stable under typical experimental conditions (cold, dilute acidic or alkaline solutions).[6] |
| Acrylamide Moiety | - Hydrolysis (acidic or basic conditions)[7] - Reaction with nucleophiles | The reactive nature of this group is essential for its mechanism of action but also makes it susceptible to degradation. |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Additional Notes |
| Solid | N/A | -20°C | Up to 3 years[3] | Store in a desiccator to protect from moisture. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months[3] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month[3] | Aliquot into single-use volumes. Protect from light. |
| Working Solution | Aqueous Buffer | Room Temperature or 37°C | Prepare fresh for each experiment | Minimize time in aqueous solution before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a stock solution of desired concentration (e.g., 10 mM) by adding the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials (e.g., amber tubes).
-
Store the aliquots at -80°C.
Protocol 2: General Protocol for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer.
-
Preparation of Samples:
-
Prepare a fresh working solution of this compound in the desired aqueous buffer at the final experimental concentration.
-
Prepare a control sample of the same concentration in anhydrous DMSO.
-
-
Incubation:
-
Incubate the aqueous sample at the experimental temperature (e.g., 37°C).
-
Store the DMSO control at -20°C.
-
-
Time Points:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the aqueous sample.
-
-
Analysis:
-
Analyze the concentration of intact this compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the peak area of this compound at each time point to the initial time point (t=0) and the DMSO control to determine the percentage of degradation.
-
Visualizations
Caption: KRAS G12C signaling pathway and the inhibitory mechanism of this compound.[8][9][10]
Caption: Recommended workflow for preparing and handling this compound solutions.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photosensitization of TiO2 microspheres by novel Quinazoline-derivative as visible-light-harvesting antenna for enhanced Rhodamine B photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: ASP6918 and Potential Off-Target Effects in Cancer Cell Research
Disclaimer: As of late 2025, specific public data on the comprehensive off-target profile of ASP6918 is limited. This document provides guidance based on the known characteristics of other covalent KRAS G12C inhibitors. Researchers should always perform appropriate control experiments to validate their findings.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects when using this compound in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and orally active covalent inhibitor of KRAS G12C.[1][2] It specifically targets the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive state.[1]
Q2: What are potential off-target effects of covalent KRAS G12C inhibitors?
While designed for high specificity, the reactive nature of covalent inhibitors means they can potentially bind to other proteins with accessible cysteine residues. For other KRAS G12C inhibitors like sotorasib and adagrasib, off-target effects, though generally minimal, have been observed. For instance, sotorasib has been reported to have high off-target cysteine reactivity.[3] It is crucial to consider that off-target profiles can differ between drugs of the same class.[3]
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
Several experimental strategies can help distinguish between on-target and off-target effects. These include performing rescue experiments with a drug-resistant KRAS G12C mutant, using a structurally distinct KRAS G12C inhibitor to see if the phenotype is recapitulated, and conducting proteomic analyses to identify other protein targets.
Q4: Are there known signaling pathways affected by off-target binding of KRAS G12C inhibitors?
Off-target mechanisms of resistance to KRAS G12C inhibitors have been observed to involve activation of the MAP or mTOR pathways.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially indicating off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity in KRAS WT Cells | This compound may be interacting with other essential cellular proteins. | 1. Perform a dose-response curve on a panel of KRAS wild-type (WT) and mutant cell lines. 2. Compare the IC50 values; a small window between mutant and WT cells may suggest off-target toxicity. 3. Use a lower, more specific concentration of this compound. |
| Phenotype Persists in KRAS G12C Knockout/Knockdown Cells | The observed effect is likely independent of KRAS G12C inhibition and caused by binding to an alternative target. | 1. Confirm KRAS G12C knockout/knockdown efficiency via Western blot or qPCR. 2. If the phenotype persists, consider the result as strong evidence for an off-target effect. 3. Attempt to identify the off-target protein using chemical proteomics. |
| Activation of Alternative Signaling Pathways | Inhibition of an off-target protein may lead to compensatory signaling. For example, some resistance mechanisms involve the activation of bypass pathways.[4] | 1. Profile key signaling pathways (e.g., PI3K/AKT/mTOR, other MAPKs) using Western blotting or phospho-protein arrays after this compound treatment. 2. Investigate whether inhibitors of these activated pathways can synergize with this compound. |
Quantitative Data Summary
While specific off-target IC50 values for this compound are not publicly available, the following table summarizes its known on-target potency. For comparison, general information on other KRAS G12C inhibitors is provided.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| This compound | KRAS G12C | Not Specified | 0.028 | - | [2] |
| This compound | Cell Growth | Cell Viability | 0.0061 | NCI-H1373 | [2] |
| Sotorasib | KRAS G12C | In vitro assays | No off-target effects against various receptors, enzymes, ion channels, or transporters were found. | - | [5] |
| Adagrasib | KRAS G12C | Chemical Properties | Optimized binding affinity for KRAS G12C to limit binding to non-KRAS G12C cysteines. | - | [3] |
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
-
Cell Treatment: Plate KRAS G12C mutant and KRAS WT cells. Treat with a dose range of this compound for various time points (e.g., 2, 6, 24 hours).
-
Lysis: Wash cells with ice-old PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include p-ERK, total ERK, p-AKT, total AKT, and KRAS G12C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting potential off-target effects.
References
- 1. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Nonclinical Safety Profile of Sotorasib, a KRASG12C-Specific Covalent Inhibitor for the Treatment of KRAS p.G12C-Mutated Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ASP6918 Resistance Mechanisms
Welcome to the technical support center for researchers investigating mechanisms of resistance to ASP6918. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and potent inhibitor of KRAS G12C. It covalently binds to the mutant cysteine 12 residue of the KRAS G12C protein, locking it in an inactive GDP-bound state. This prevents downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell growth and proliferation.
Q2: My KRAS G12C mutant cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, based on data from other KRAS G12C inhibitors like sotorasib and adagrasib, resistance can be broadly categorized into two main types: on-target and off-target mechanisms.
-
On-target resistance involves alterations to the KRAS gene itself, preventing effective drug binding.
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling.
Q3: What are the specific on-target alterations that can lead to resistance?
On-target resistance to KRAS G12C inhibitors can arise from several types of secondary mutations in the KRAS gene:
-
New mutations at the G12 codon: The original G12C mutation can be replaced by other activating mutations such as G12D, G12V, or G12R.[1]
-
Mutations affecting the drug binding pocket: Alterations in amino acid residues within the Switch II pocket, where this compound binds, can reduce the inhibitor's affinity. Commonly observed mutations in other KRAS G12C inhibitors include R68S, H95D/Q/R, and Y96C.[1][2]
-
KRAS G12C allele amplification: An increase in the copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitor.[2][3]
Q4: What are the common off-target or "bypass" pathways that can be activated?
Cancer cells can develop resistance by activating other signaling pathways that promote growth and survival, rendering the inhibition of KRAS G12C ineffective. These can include:
-
Receptor Tyrosine Kinase (RTK) activation: Upregulation or activating mutations in RTKs such as EGFR, MET, or FGFR can reactivate downstream signaling.[1][4][5]
-
Activation of other RAS isoforms: Activating mutations in NRAS or HRAS can bypass the need for KRAS G12C.[1][2]
-
Alterations in downstream effectors: Activating mutations in components of the MAPK pathway (e.g., BRAF, MAP2K1/MEK1) or the PI3K/AKT pathway (e.g., PIK3CA, loss of PTEN) can drive proliferation independently of KRAS G12C.[1][2]
-
Histologic transformation: In some cases, the cancer cells may change their type, for example, from adenocarcinoma to squamous cell carcinoma, a process that can be associated with different signaling dependencies.[1]
Troubleshooting Guides
Problem: I am observing high variability in the IC50 of this compound in my cell line.
| Possible Cause | Suggested Solution |
| Cell line heterogeneity | Perform single-cell cloning to establish a more homogenous population. Regularly perform STR profiling to ensure cell line identity. |
| Inconsistent cell density | Ensure consistent cell seeding density across all experiments as this can affect growth rates and drug response. |
| This compound degradation | Aliquot the compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay variability | Optimize the cell viability assay parameters, including incubation time and reagent concentrations. Include appropriate positive and negative controls in every assay. |
Problem: My this compound-resistant cell line shows reactivation of the MAPK pathway, but I cannot find any secondary mutations in KRAS.
| Possible Cause | Suggested Solution |
| Activation of upstream RTKs | Perform a phospho-RTK array to screen for the activation of a broad range of receptor tyrosine kinases. Analyze gene expression of RTKs using qPCR or RNA-seq. |
| Activation of other RAS isoforms | Sequence other RAS family genes (NRAS, HRAS) for activating mutations. |
| Non-genomic resistance mechanisms | Investigate epigenetic modifications or changes in protein expression levels of key signaling molecules through techniques like ChIP-seq or proteomics. |
| Histologic transformation | If working with in vivo models, perform histological analysis of resistant tumors to check for any changes in morphology. |
Summary of Potential Resistance Mechanisms to this compound
| Category | Specific Mechanism | Examples | References |
| On-Target | Secondary KRAS mutations | G12D, G12V, G12R, R68S, H95D/Q/R, Y96C | [1][2] |
| KRAS G12C amplification | Increased copy number of the KRAS G12C allele | [2][3] | |
| Off-Target | Upstream signaling activation | MET amplification, EGFR activation | [1][4][5] |
| Bypass pathway activation | Activating mutations in NRAS, BRAF, MAP2K1, PIK3CA | [1][2] | |
| Loss of tumor suppressors | Loss-of-function mutations in NF1, PTEN | [1] | |
| Oncogenic fusions | ALK, RET, BRAF, RAF1, FGFR3 fusions | [1] | |
| Histologic transformation | Adenocarcinoma to squamous cell carcinoma | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
KRAS G12C mutant cell line
-
96-well cell culture plates
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6][7]
Western Blot Analysis of MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-MEK, anti-total-MEK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Methodology:
-
Plate parental and resistant cells and treat with this compound or vehicle for the desired time (e.g., 2-4 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[8][9][10][11][12]
In Vivo Xenograft Model
This protocol provides a general workflow for evaluating the in vivo efficacy of this compound and assessing resistance.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
KRAS G12C mutant cell line
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Methodology:
-
Subcutaneously inject 1-5 million cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule to the treatment group. The control group should receive the vehicle.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot, sequencing).[13][14]
Visualizations
Caption: Simplified KRAS signaling pathway and the point of inhibition by this compound.
Caption: Overview of on-target and off-target mechanisms of resistance to this compound.
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ascopubs.org [ascopubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. Use of patient-derived xenograft mouse models in cancer research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming adaptive resistance to ASP6918
Technical Support Center: ASP6918
Welcome to the technical support center for this compound, a potent and selective inhibitor of the BRAF V600E kinase. This guide provides troubleshooting information and frequently asked questions to help researchers understand and overcome adaptive resistance to this compound in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is adaptive resistance to this compound?
A1: Adaptive resistance refers to non-genetic mechanisms that cancer cells employ to survive the initial effects of targeted therapy.[1][2] Unlike acquired resistance, which involves permanent genetic mutations, adaptive resistance involves the rapid rewiring of signaling pathways that allows a subset of cells to tolerate the drug.[2][3] These changes can occur almost immediately after treatment begins and may lead to the eventual development of acquired resistance.[2][4]
Q2: My BRAF V600E mutant cell line shows initial sensitivity to this compound, but a population of cells survives and resumes proliferation after 48-72 hours. Is this expected?
A2: Yes, this phenomenon is a hallmark of adaptive resistance. While this compound effectively inhibits its primary target, BRAF V600E, some cancer cells can compensate by activating alternative survival pathways.[5][6] This often involves the reactivation of the MAPK pathway or the activation of parallel pathways like the PI3K/AKT pathway.[7][8] This surviving population of drug-tolerant persister cells can then lead to tumor relapse.[3]
Q3: What are the most common molecular mechanisms behind adaptive resistance to BRAF inhibitors like this compound?
A3: A primary mechanism is the loss of negative feedback loops that normally control signaling.[7] Inhibition of BRAF V600E and its downstream effectors, MEK and ERK, can lead to the relief of this feedback, resulting in the upregulation and activation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[2][5][9] This RTK activation can then restimulate the MAPK pathway and other pro-survival signals, bypassing the effect of this compound.[7][10]
Q4: How can I overcome adaptive resistance to this compound in my experiments?
A4: Combination therapy is the most effective strategy.[7][11][12] By simultaneously targeting the primary oncogenic driver (BRAF V600E with this compound) and the identified escape pathway, you can achieve a more potent and durable response. For example, combining this compound with an EGFR inhibitor can prevent the feedback activation of EGFR and subsequent MAPK pathway reactivation.[7][9] Another common and clinically validated approach is the combination of a BRAF inhibitor with a MEK inhibitor.[7][13]
Troubleshooting Guides
Issue 1: Incomplete Cell Death and Regrowth After this compound Treatment
Symptoms:
-
Initial decrease in cell viability followed by a plateau.
-
Resumption of cell proliferation after 72 hours of continuous this compound treatment.
-
Morphological changes in surviving cells.
Possible Cause:
-
Activation of a bypass signaling pathway, commonly EGFR or other RTKs, leading to adaptive resistance.[5][6][9]
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure this compound is inhibiting BRAF V600E signaling. Perform a Western blot for phosphorylated ERK (p-ERK) at early time points (e.g., 2-6 hours) after treatment. A significant decrease in p-ERK indicates successful target inhibition.
-
Probe for Pathway Reactivation: Perform a Western blot for p-ERK and phosphorylated AKT (p-AKT) at later time points (e.g., 24, 48, 72 hours). A rebound in p-ERK levels suggests reactivation of the MAPK pathway.[7]
-
Investigate Upstream RTKs: Analyze the expression and phosphorylation status of common RTKs like EGFR, HER3, and PDGFRβ.[3][5] An increase in phosphorylation of these receptors is a strong indicator of a feedback-driven resistance mechanism.
-
Test Combination Therapy: Treat cells with this compound in combination with an inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor like Cetuximab or Gefitinib).[7] Compare the effect on cell viability to single-agent treatments. A synergistic effect confirms the role of the bypass pathway.
Issue 2: High Variability in this compound Potency (IC50) Between Experiments
Symptoms:
-
Inconsistent IC50 values for the same cell line across different assay runs.
Possible Causes:
-
Differences in cell seeding density.
-
Variations in the duration of drug exposure.
-
Inconsistent cell health or passage number.
Troubleshooting Steps:
-
Standardize Seeding Density: Cell density can significantly affect drug response.[14] Determine an optimal seeding density where cells remain in the log growth phase throughout the experiment and use this density consistently.
-
Fix Assay Duration: The effects of adaptive resistance can become more pronounced over time. Standardize the drug incubation period (e.g., 72 hours) for all experiments to ensure comparability.
-
Control for Cell Passage Number: Use cells within a consistent, low passage number range, as high passage numbers can lead to phenotypic drift.
-
Normalize to Growth Rate: For more accurate potency measurements, consider using a growth rate inhibition (GR) metric instead of a traditional IC50.[14] This method normalizes for differences in cell proliferation rates between untreated and treated cells.
Data Presentation
Table 1: Effect of this compound on Cell Viability and Signaling in BRAF V600E Melanoma Cells
| Treatment Group | Cell Viability (% of Control @ 72h) | p-ERK Levels (% of Control @ 6h) | p-ERK Levels (% of Control @ 48h) |
| Vehicle Control | 100% | 100% | 100% |
| This compound (1 µM) | 45% | 15% | 65% |
This table illustrates the initial inhibition and subsequent rebound of p-ERK signaling, characteristic of adaptive resistance.
Table 2: Synergistic Effect of Combination Therapy in Overcoming Adaptive Resistance
| Treatment Group | Cell Viability (% of Control @ 72h) |
| Vehicle Control | 100% |
| This compound (1 µM) | 45% |
| EGFR Inhibitor (1 µM) | 90% |
| This compound (1 µM) + EGFR Inhibitor (1 µM) | 12% |
This table demonstrates that co-targeting the bypass pathway (EGFR) with the primary target (BRAF V600E) leads to a significantly enhanced anti-proliferative effect.
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance by continuous exposure to the drug.[15][16]
-
Determine Initial IC50: First, determine the IC50 of this compound in the parental cell line using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Initial Exposure: Culture parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells daily. When the cells resume proliferation and reach 70-80% confluency, passage them into a new flask with fresh media containing the same concentration of this compound.
-
Dose Escalation: Once the cells are stably proliferating at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.[15]
-
Repeat: Repeat steps 3 and 4 over several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of this compound (typically >10x the initial IC50).
-
Cryopreserve Stocks: At each successful dose escalation, freeze vials of cells for future experiments. This is crucial in case a subsequent dose increase results in complete cell death.[15]
-
Characterization: Once a resistant line is established, confirm the shift in IC50 compared to the parental line and investigate the underlying molecular mechanisms of resistance.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Plate cells and treat with this compound, a combination therapy, or vehicle control for the desired time points. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-EGFR, total EGFR, Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels, and use a loading control (e.g., Actin) to ensure equal loading.
Visualizations
Caption: Intended signaling pathway targeted by this compound.
Caption: Adaptive resistance via feedback activation of EGFR.
Caption: Experimental workflow for investigating resistance.
References
- 1. oncozine.com [oncozine.com]
- 2. Adaptive resistance to targeted therapies in cancer - Rosell - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adaptive Responses as Mechanisms of Resistance to BRAF Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptive resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Frontiers | Adaptive Mechanisms of Tumor Therapy Resistance Driven by Tumor Microenvironment [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
ASP6918 dose-response curve issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with ASP6918.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the MEK1/2 kinases. By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream component of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making this compound a promising therapeutic agent.
Caption: MAPK/ERK Signaling Pathway and this compound's Point of Intervention.
Troubleshooting Guide: Dose-Response Curve Issues
Users may occasionally encounter unexpected results when generating dose-response curves for this compound. This guide addresses common issues and provides systematic troubleshooting steps.
Issue 1: The dose-response curve is flat, showing no inhibitory effect even at high concentrations.
A flat dose-response curve suggests a lack of biological activity, which can stem from several factors.
Caption: Troubleshooting Workflow for a Flat Dose-Response Curve.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Degradation | Verify the integrity and concentration of the this compound stock solution. | Prepare a fresh stock solution from a new vial. Confirm the concentration using a spectrophotometer or other quantitative methods. |
| Cell Line Insensitivity | The chosen cell line may not have an activated MAPK/ERK pathway. | Use a positive control cell line known to be sensitive to MEK inhibitors (e.g., A375, HT-29). Confirm pathway activation via Western blot for phosphorylated ERK (p-ERK). |
| Incorrect Assay Conditions | The incubation time may be too short, or the cell density may be too high. | Optimize the incubation time (e.g., 48-72 hours for proliferation assays). Ensure cell density allows for logarithmic growth throughout the experiment. |
Issue 2: The dose-response curve shows high variability between replicates.
High variability can obscure the true biological effect of this compound and make it difficult to determine an accurate IC50 value.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate. | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Pay careful attention to pipetting technique to ensure accuracy and consistency. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the microplate. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation | This compound may precipitate at higher concentrations in the assay medium. | Visually inspect the wells for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower percentage of DMSO in the final assay volume. |
Experimental Protocols
Cell Proliferation Assay (MTT)
This protocol outlines a standard method for assessing the effect of this compound on cell proliferation.
Caption: Workflow for a Standard MTT Cell Proliferation Assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and add the this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Inconsistent pERK inhibition with ASP6918
Welcome to the technical support center for ASP6918. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues during their experiments with this compound, with a specific focus on inconsistent pERK inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and provide guides to troubleshoot inconsistent experimental results, particularly concerning the downstream effects of this compound on pERK levels.
Q1: We are observing inconsistent or weaker-than-expected inhibition of pERK in our KRAS G12C mutant cell line after treatment with this compound. What are the possible causes and solutions?
A1: Inconsistent pERK inhibition can arise from several factors, ranging from experimental protocol deviations to specific cellular responses. Below is a troubleshooting guide to help you identify and resolve the issue.
Troubleshooting Guide: Inconsistent pERK Inhibition
| Potential Cause | Recommended Action |
| 1. Suboptimal Cell Health or Confluency | Ensure cells are healthy, actively dividing, and plated at a consistent density. Over-confluent or stressed cells can exhibit altered signaling responses. |
| 2. Incorrect this compound Concentration or Stability | Verify the calculated final concentration of this compound in your culture medium. Prepare fresh dilutions from a new stock solution to rule out compound degradation. |
| 3. Insufficient Treatment Duration | Optimize the incubation time with this compound. A time-course experiment (e.g., 1, 2, 4, 8, 24 hours) is recommended to determine the optimal time point for pERK inhibition in your specific cell line. |
| 4. Variability in Serum Concentration | Serum contains growth factors that can activate the MAPK pathway. Serum-starve the cells for 4-24 hours before this compound treatment to reduce basal pERK levels and enhance the observable inhibitory effect. |
| 5. Issues with Protein Extraction or Western Blotting | Ensure the use of phosphatase and protease inhibitors in your lysis buffer to preserve protein phosphorylation states. Optimize your Western blot protocol for antibody concentrations and incubation times. |
| 6. Cell Line Specific Resistance Mechanisms | Some cell lines may have intrinsic or acquired resistance mechanisms that bypass KRAS G12C inhibition. Consider using a different KRAS G12C mutant cell line as a positive control. |
Experimental Protocols
To ensure reproducible results, we provide detailed methodologies for key experiments related to the evaluation of this compound.
Protocol 1: Western Blot for pERK/ERK Levels
This protocol outlines the steps for assessing the phosphorylation status of ERK in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed KRAS G12C mutant cells (e.g., NCI-H1373) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 2-4 hours).
-
-
Protein Lysate Preparation:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC50 Value | Reference |
| KRAS G12C Inhibition (cell-free) | - | 0.028 µM | [1] |
| pERK Inhibition | NCI-H1373 | 3.7 nM | [2] |
| Cell Growth Inhibition (6 days) | NCI-H1373 | 0.0061 µM (6.1 nM) | [1][2] |
Table 2: In Vivo Antitumor Activity of this compound in NCI-H1373 Xenograft Model
| Dosage (p.o., daily for 13 days) | Tumor Growth Inhibition (TGI) | Reference |
| 10 mg/kg | 27% | [1] |
| 20 mg/kg | 68% | [1] |
| 40 mg/kg | 49% | [1] |
| 60 mg/kg | 73% | [1] |
Visual Guides
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.
Caption: A standard experimental workflow for assessing pERK inhibition by this compound.
Caption: A logical flowchart for troubleshooting inconsistent pERK inhibition.
References
Technical Support Center: Optimizing ASP6918 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of ASP6918.
This compound Overview
This compound is a potent and orally active covalent inhibitor of KRAS G12C, a common mutation in solid tumors.[1][2][3] It demonstrates significant antitumor activity by binding to the cysteine-12 residue of the mutated KRAS protein, thereby inhibiting downstream signaling pathways involved in cell growth and proliferation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a KRAS G12C inhibitor.[1][2] It works by covalently binding to the mutated cysteine residue at position 12 of the KRAS protein.[2] This locks the protein in an inactive state, preventing it from activating downstream signaling pathways, such as the MAPK/ERK pathway, that are crucial for tumor cell growth and survival.[1][2][4]
Q2: What is the reported in vitro potency of this compound?
A2: this compound has demonstrated potent in vitro activity. It has an IC50 value of 0.028 µM for inhibiting KRAS G12C.[1] In cell-based assays, it inhibited the growth of NCI-H1373 cells (a KRAS G12C mutant cell line) with an IC50 of 0.0061 µM.[1]
Q3: What in vivo efficacy has been observed with this compound?
A3: In a xenograft mouse model using NCI-H1373 cells, oral administration of this compound resulted in dose-dependent tumor regression.[1][2] Daily oral administration for 13 days showed tumor growth inhibition (TGI) rates of 27%, 68%, 49%, and 73% at doses of 10, 20, 40, and 60 mg/kg, respectively.[1]
Troubleshooting In Vivo Efficacy Issues
This section addresses common challenges that may be encountered during in vivo experiments with this compound and provides guidance on how to resolve them.
Issue 1: Suboptimal Antitumor Activity
Question: My in vivo study with this compound is showing lower than expected tumor growth inhibition. What are the potential causes and how can I troubleshoot this?
Answer: Suboptimal antitumor activity can stem from several factors, ranging from dosing and formulation to the specific animal model used. Below are key areas to investigate.
Potential Causes & Troubleshooting Steps:
-
Inadequate Dosing: The dose of this compound may be insufficient to achieve a therapeutic concentration at the tumor site.
-
Poor Bioavailability: Although this compound is orally active, issues with formulation can lead to poor absorption.
-
Animal Model Variability: The chosen animal model may not be optimal for evaluating the efficacy of this compound.
Issue 2: High Variability in Experimental Results
Question: I am observing significant variability in tumor growth and response to this compound between animals in the same treatment group. What can I do to reduce this?
Answer: High variability can obscure the true effect of the compound. Standardizing procedures and accounting for animal-specific factors are crucial.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Dosing Formulation: An unstable or non-homogeneous formulation can lead to inconsistent dosing between animals.
-
Solution: Prepare the formulation fresh daily and ensure it is thoroughly mixed before each administration.
-
-
Variability in Animal Physiology: Differences in age, weight, and metabolism among animals can affect drug absorption and efficacy.
-
Procedural Inconsistencies: Variations in tumor implantation or drug administration techniques can introduce variability.
-
Solution: Implement and adhere to strict standard operating procedures (SOPs) for all experimental steps, including tumor cell implantation and drug administration.[10]
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available information.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value |
| Biochemical Assay | KRAS G12C | 0.028 µM[1] |
| Cell Growth Inhibition | NCI-H1373 | 0.0061 µM[1] |
Table 2: In Vivo Efficacy of this compound in NCI-H1373 Xenograft Model
| Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| 10 | Oral (p.o.) | Daily for 13 days | 27%[1] |
| 20 | Oral (p.o.) | Daily for 13 days | 68%[1] |
| 40 | Oral (p.o.) | Daily for 13 days | 49%[1] |
| 60 | Oral (p.o.) | Daily for 13 days | 73%[1] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines the key steps for assessing the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude) appropriate for xenograft studies.[11]
-
Cell Line: Utilize a human cancer cell line with a confirmed KRAS G12C mutation, such as NCI-H1373.[1][2]
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.[12]
-
-
Treatment:
-
Randomize animals into treatment groups (vehicle control and different doses of this compound).
-
Prepare the this compound formulation for oral administration.
-
Administer the designated dose daily via oral gavage.[1]
-
-
Data Analysis:
-
Calculate tumor volume for each animal at each measurement time point.
-
Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Visualizations
Signaling Pathway of KRAS G12C and Inhibition by this compound
Caption: this compound inhibits the KRAS G12C signaling pathway.
Experimental Workflow for Troubleshooting Suboptimal In Vivo Efficacy
Caption: Troubleshooting workflow for suboptimal in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 12. benchchem.com [benchchem.com]
Preclinical Toxicity Data for ASP6918 Not Publicly Available
Despite a comprehensive search of publicly available scientific literature and corporate disclosures, detailed preclinical toxicity data for the KRAS G12C inhibitor ASP6918 could not be obtained. As a result, the creation of a specific technical support center with troubleshooting guides and FAQs regarding this compound toxicity in preclinical models, as requested, cannot be fulfilled at this time.
Information regarding the preclinical safety profile of this compound, a compound under development by Astellas Pharma, remains confidential. The primary scientific publication concerning this compound focuses on its discovery, synthesis, and potent anti-tumor activity in a specific mouse xenograft model. While this study provides details on the doses used for efficacy, it does not include data on observed toxicities or adverse events.
Available Preclinical Information
This compound is an orally active, covalent inhibitor of the KRAS G12C mutation, a key driver in several cancer types.[1][2] Preclinical efficacy has been demonstrated in a mouse model bearing NCI-H1373 human non-small cell lung cancer xenografts. In this model, oral administration of this compound led to dose-dependent tumor regression.[1]
In Vivo Efficacy Study Synopsis:
| Animal Model | Cell Line | Dosing Regimen | Observed Efficacy |
| Xenograft Mouse Model | NCI-H1373 | 10, 20, 40, 60 mg/kg, p.o. daily for 13 days | Dose-dependent tumor growth inhibition.[2] |
Mechanism of Action: KRAS G12C Inhibition
This compound functions by covalently binding to the cysteine residue at position 12 of the mutated KRAS protein (KRAS G12C). This irreversible binding locks the protein in an inactive state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are crucial for cancer cell proliferation and survival.
Caption: Mechanism of action of this compound, a covalent inhibitor of KRAS G12C.
General Troubleshooting for In Vivo Studies with KRAS Inhibitors
While specific toxicity data for this compound is unavailable, researchers conducting in vivo studies with KRAS inhibitors may encounter general challenges. The following is a generalized troubleshooting guide.
Frequently Asked Questions (FAQs)
-
Q: What are the common signs of toxicity to monitor in mice treated with KRAS inhibitors?
-
A: General signs of toxicity include significant weight loss (>15-20%), lethargy, ruffled fur, hunched posture, and changes in behavior. Specific organ toxicities can vary depending on the inhibitor's off-target effects and may include gastrointestinal issues (diarrhea), skin rashes, or changes in blood chemistry. Close monitoring of animal health is crucial.
-
-
Q: How can I distinguish between tumor-related morbidity and drug toxicity?
-
A: This can be challenging. Key indicators of drug toxicity include the rapid onset of adverse signs following treatment initiation, dose-dependent severity of symptoms, and the absence of such signs in vehicle-treated control animals with similar tumor burdens. In contrast, tumor-related morbidity often correlates with tumor growth and may be present in the control group.
-
-
Q: What should I do if I observe unexpected animal deaths?
-
A: Unexpected deaths should be promptly investigated. A necropsy should be performed to identify potential target organs of toxicity. It is also important to review dosing procedures to rule out administration errors. The study protocol may need to be amended to include lower dose groups or more frequent monitoring.
-
References
- 1. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Showdown: ASP6918 vs. Sotorasib in KRAS G12C-Mutated Cancer Cells
A comprehensive, data-driven comparison of two potent and selective KRAS G12C inhibitors, ASP6918 and sotorasib, for researchers, scientists, and drug development professionals.
The discovery of small molecule inhibitors targeting the KRAS G12C mutation, long considered an "undruggable" target, has marked a pivotal moment in oncology. Sotorasib (AMG 510), the first FDA-approved KRAS G12C inhibitor, has paved the way for a new class of targeted therapies. Among the promising next-generation inhibitors is this compound, a novel agent that has demonstrated potent preclinical activity. This guide provides an objective comparison of the performance of this compound and sotorasib in KRAS G12C-mutated cells, supported by experimental data to inform further research and development.
Mechanism of Action: Covalent Inhibition of the "Switched-Off" State
Both this compound and sotorasib are irreversible covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. By forming a covalent bond with this cysteine, they lock the KRAS protein in its inactive, GDP-bound state. This prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby inhibiting downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the preclinical performance of this compound and sotorasib based on available experimental data.
| In Vitro Activity | This compound | Sotorasib (AMG 510) | Cell Line(s) | Reference |
| Cell-Free KRAS G12C Inhibition (IC50) | 28 nM | Not specified in direct comparison | Cell-free assay | [1] |
| pERK Inhibition (IC50) | 3.7 nM | Not specified in direct comparison | NCI-H1373 | [1] |
| Cell Growth Inhibition (IC50) | 6.1 nM | ~10-fold less potent than ASP2453 (this compound) | NCI-H1373 | [1][2] |
| KRAS Activation Inhibition (IC50) | Not specified | ~10-fold less potent than ASP2453 (this compound) | MIA PaCa-2 | [2] |
| Cell Proliferation after Washout | More durable inhibition | Less durable inhibition | MIA PaCa-2 | [2] |
| In Vivo Efficacy | This compound | Sotorasib (AMG 510) | Xenograft Model | Reference |
| Tumor Growth Inhibition | Dose-dependent tumor regression | Not specified in direct comparison | NCI-H1373 | [1][3] |
| Comparative Antitumor Effect | Induced complete tumor regression at 30 mg/kg | Did not induce complete regression at 100 mg/kg | MIA PaCa-2 | [2] |
| Efficacy in Sotorasib-Resistant Model | Induced tumor regression | - | AMG 510-resistant xenograft | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Caption: General Experimental Workflow for Preclinical Assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and sotorasib on the proliferation of KRAS G12C-mutant cancer cells.
Materials:
-
KRAS G12C-mutant cell lines (e.g., NCI-H1373, MIA PaCa-2)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
96-well clear bottom white plates
-
This compound and sotorasib stock solutions in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and sotorasib in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot a dose-response curve and calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Western Blot for pERK Inhibition
Objective: To assess the inhibition of KRAS downstream signaling by measuring the levels of phosphorylated ERK (pERK) relative to total ERK.
Materials:
-
KRAS G12C-mutant cell lines
-
This compound and sotorasib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or sotorasib for a specified time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature protein lysates by boiling with Laemmli buffer. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by size and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imager. Quantify band intensities using software like ImageJ. Normalize pERK levels to total ERK and the loading control.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and sotorasib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID mice)
-
KRAS G12C-mutant cancer cells (e.g., NCI-H1373, MIA PaCa-2)
-
Matrigel (optional)
-
This compound and sotorasib formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C-mutant cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound, sotorasib, or vehicle control orally once daily at the specified doses. Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Assessment: Continue to measure tumor volume throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI) or tumor regression for each treatment group compared to the vehicle control.
-
Pharmacodynamic Analysis (Optional): At specific time points after the final dose, tumors can be excised to analyze target engagement and downstream signaling inhibition (e.g., pERK levels by Western blot or immunohistochemistry).
Conclusion
Both this compound and sotorasib are highly potent and selective covalent inhibitors of KRAS G12C. The available preclinical data suggests that this compound may exhibit more potent and durable inhibition of KRAS G12C signaling and superior anti-tumor efficacy in some models compared to sotorasib.[2] Notably, this compound has demonstrated efficacy in a sotorasib-resistant xenograft model, suggesting it may overcome some mechanisms of acquired resistance.[2] These findings highlight this compound as a promising next-generation KRAS G12C inhibitor. Further head-to-head clinical studies are warranted to definitively establish the comparative efficacy and safety of these two agents in patients with KRAS G12C-mutated cancers. This guide provides a foundational comparison to aid researchers in the ongoing development and evaluation of novel KRAS G12C-targeted therapies.
References
- 1. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Supplementary Figure S5 from Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
A Preclinical Showdown: ASP6918 vs. Adagrasib in KRAS G12C Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the preclinical profiles of two prominent KRAS G12C inhibitors: ASP6918 and adagrasib. As no direct head-to-head preclinical studies have been published, this guide synthesizes data from separate, publicly available studies to offer a comparative overview of their biochemical potency, cellular activity, and in vivo efficacy.
The discovery of covalent inhibitors targeting the KRAS G12C mutation has been a landmark achievement in oncology, offering a therapeutic avenue for a previously "undruggable" target. Adagrasib (MRTX849) has emerged as a clinically advanced frontrunner, while this compound represents a more recently disclosed potent inhibitor. This guide aims to juxtapose their preclinical performance to inform further research and development in this competitive landscape.
Mechanism of Action: Targeting the "Switch-II" Pocket
Both this compound and adagrasib are orally bioavailable, small-molecule inhibitors that function by covalently and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[1][2] This action locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways, primarily the MAPK/ERK pathway, which is critical for tumor cell proliferation and survival.[1][2]
Biochemical and Cellular Potency: A Comparative Look
An essential starting point for comparing targeted inhibitors is their direct activity against the mutant protein and their ability to inhibit cancer cell growth. The following table summarizes the key in vitro potency data for this compound and adagrasib.
| Parameter | This compound | Adagrasib (MRTX849) |
| Target Binding IC50 | 0.028 µM[3] | ~0.005 µM (5 nM)[1][4] |
| Cell Line | NCI-H1373 (Non-Small Cell Lung Cancer) | NCI-H358 (Non-Small Cell Lung Cancer), MIA PaCa-2 (Pancreatic Cancer), and others[5] |
| Cellular Growth Inhibition IC50 | 0.0061 µM (NCI-H1373)[3] | 10 - 973 nM (in a panel of KRAS G12C-mutant cell lines)[5] |
| pERK Inhibition IC50 | 3.7 nM (NCI-H1373)[6] | Single-digit nanomolar range in cell lines[5] |
In Vivo Efficacy: Tumor Regression in Xenograft Models
The ultimate preclinical validation for an anticancer agent is its ability to control tumor growth in animal models. Both this compound and adagrasib have demonstrated significant in vivo activity in xenograft models of KRAS G12C-mutant cancers.
| Parameter | This compound | Adagrasib (MRTX849) |
| Xenograft Model | NCI-H1373 (subcutaneous)[2] | NCI-H358 (subcutaneous), LU99-Luc, H23-Luc, LU65-Luc (intracranial)[1][7] |
| Dosing Regimen | 10, 20, 40, 60 mg/kg, p.o., daily for 13 days[3] | 100 mg/kg, p.o., twice daily for 21 days (intracranial models)[1] |
| Observed Efficacy | Dose-dependent tumor growth inhibition (TGI) with rates of 27%, 68%, 49%, and 73% at 10, 20, 40, and 60 mg/kg respectively[3] | Significant inhibition of brain tumor growth and extended survival[1] |
Experimental Protocols
To facilitate independent verification and cross-validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay
Objective: To determine the concentration of the inhibitor that inhibits 50% of cell viability (IC50) in KRAS G12C mutant cancer cell lines.
Protocol:
-
Cell Seeding: Seed KRAS G12C-mutant cells (e.g., NCI-H1373, NCI-H358) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (this compound or adagrasib). Include a vehicle-only control.
-
Incubation: Incubate the plates for a period of 3 to 6 days.[3][5]
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS) according to the manufacturer's instructions.[5][8]
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression analysis.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitor in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously or intracranially implant KRAS G12C-mutant cancer cells into immunocompromised mice.[2][7]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Drug Administration: Administer the inhibitor orally at the specified dose and schedule.[3][7]
-
Monitoring: Measure tumor volume and body weight regularly. For intracranial models, bioluminescence imaging (BLI) can be used to monitor tumor growth.[7]
-
Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI). Tumors may also be excised for pharmacodynamic analysis (e.g., Western blotting for pERK levels).
Visualizing the KRAS G12C Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: KRAS G12C signaling pathway and the point of intervention for this compound and adagrasib.
Caption: A generalized experimental workflow for the preclinical assessment of KRAS G12C inhibitors.
Conclusion
Both this compound and adagrasib demonstrate potent and selective inhibition of the KRAS G12C mutant in preclinical models. While adagrasib has a more extensive publicly available dataset owing to its advanced clinical development, the initial data for this compound suggests it is a highly potent contender in this therapeutic space. The subtle differences in their biochemical and cellular potencies may not be directly comparable due to variations in experimental conditions across different studies. Future direct comparative studies will be crucial to definitively delineate the nuanced differences in their preclinical profiles and to better predict their relative clinical potential. This guide serves as a foundational resource for understanding the current preclinical landscape of these two important KRAS G12C inhibitors.
References
- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 6. This compound | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell viability assay selection guide | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
A Preclinical Comparative Guide to KRAS G12C Inhibitors: ASP6918 in Context
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for KRAS-mutated cancers has been revolutionized by the advent of covalent inhibitors specifically targeting the KRAS G12C mutation. This guide provides a comparative preclinical overview of ASP6918, a potent KRAS G12C inhibitor, alongside other key players in this class: sotorasib, adagrasib, and the next-generation inhibitor, divarasib. While clinical data for sotorasib and adagrasib have paved the way for their use in non-small cell lung cancer (NSCLC), this compound remains in the preclinical stage of development.[1][2] This guide focuses on the available preclinical data to offer a comparative perspective on their efficacy and mechanisms of action.
Mechanism of Action: Covalent Targeting of the Switch-II Pocket
All four inhibitors—this compound, sotorasib, adagrasib, and divarasib—are covalent inhibitors that irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein.[3] This covalent modification occurs within a region known as the switch-II pocket, locking the KRAS protein in its inactive, GDP-bound state. By preventing the exchange of GDP for GTP, these inhibitors block the downstream signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.
Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies comparing this compound with sotorasib, adagrasib, and divarasib under identical conditions are not publicly available. However, by collating data from various sources, we can draw some comparative insights. It is important to note that cross-study comparisons should be interpreted with caution due to potential variations in experimental protocols.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The available data indicates that all four inhibitors demonstrate potent activity against KRAS G12C mutant cell lines.
| Inhibitor | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | Cell-free | - | 0.028 | [4] |
| Cell Growth | NCI-H1373 | 0.0061 | [4][5] | |
| Sotorasib | pERK Inhibition | NCI-H358 | ~0.001-0.01 | |
| Adagrasib | Cell Viability | NCI-H358 | ~0.01-0.05 | |
| Divarasib | Cell Viability | NCI-H2122 | Sub-nanomolar range | [2] |
Note: IC50 values for sotorasib and adagrasib are approximated from graphical data in various publications and may not represent precise figures.
Preclinical studies suggest that divarasib may be more potent and selective than sotorasib and adagrasib.[2]
In Vivo Efficacy in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anti-cancer agents.
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| This compound | NCI-H1373 | 10, 20, 40, 60 mg/kg, p.o., daily | TGI of 27%, 68%, 49%, 73% respectively | [4][5] |
| Sotorasib | NCI-H358 | 100 mg/kg, p.o., daily | Significant tumor regression | |
| Adagrasib | NCI-H358 | 100 mg/kg, p.o., daily | Significant tumor regression | |
| Divarasib | Various | Not specified | Complete tumor growth inhibition in multiple models | [2] |
This compound has demonstrated dose-dependent tumor regression in an NCI-H1373 xenograft mouse model following oral administration.[3][6]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of common methodologies used in the preclinical evaluation of KRAS G12C inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2: General workflow for a cell viability (MTT) assay.
Detailed Methodology:
-
Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H1373, NCI-H358) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor.
-
Incubation: Plates are incubated for 72 to 96 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Plates are incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot for pERK Inhibition
This technique is used to assess the inhibition of downstream signaling by measuring the phosphorylation of ERK, a key protein in the MAPK pathway.
Figure 3: General workflow for a Western blot analysis of pERK inhibition.
Detailed Methodology:
-
Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor at various concentrations and for different durations.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate for detection.
-
Analysis: The intensity of the pERK band is normalized to the total ERK band to determine the extent of pathway inhibition.
In Vivo Xenograft Study
This experimental model assesses the anti-tumor activity of a compound in a living organism.
Figure 4: General workflow for an in vivo xenograft study.
Detailed Methodology:
-
Cell Implantation: A suspension of KRAS G12C mutant cancer cells (e.g., NCI-H1373) is subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (typically 100-200 mm³).
-
Randomization: Mice are randomized into treatment and vehicle control groups.
-
Drug Administration: The KRAS G12C inhibitor is administered, often daily via oral gavage, at various doses.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, the tumor growth inhibition (TGI) or tumor regression is calculated and compared between the treatment and control groups.
Clinical Development Status
While sotorasib and adagrasib have received regulatory approval for the treatment of KRAS G12C-mutated NSCLC, this compound is currently in the preclinical stage of development.[1][2] Astellas Pharma, the developer of this compound, is also investigating other KRAS inhibitors, including ASP3082, a KRAS G12D degrader, and ASP5834, a pan-KRAS degrader, which are in early clinical development.[4][7]
Conclusion
This compound is a potent preclinical KRAS G12C inhibitor with demonstrated in vitro and in vivo activity. While direct comparative studies are lacking, the available data suggests its efficacy is within the range of other inhibitors in its class. The clinical development of KRAS G12C inhibitors is a rapidly evolving field, with newer agents like divarasib showing promise in early studies. Further investigation is required to fully understand the comparative efficacy and potential clinical utility of this compound. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel KRAS G12C inhibitors.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Astellas and Amgen join the pan-KRAS push | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Focus: Targeted Protein Degradation | Astellas [astellas.com]
The Synergistic Potential of Combining ASP6918 with EGFR Inhibitors: A Comparative Guide
Absence of specific data for ASP6918 in combination with EGFR inhibitors. Publicly available preclinical or clinical data on the combination of this compound, a KRAS G12C inhibitor, with EGFR inhibitors is not currently available. This compound is a potent and orally active KRAS G12C inhibitor with demonstrated anti-tumor activity in preclinical models as a monotherapy.[1][2]
This guide will therefore provide a comparative overview of the established therapeutic strategy of combining other KRAS G12C inhibitors, such as sotorasib and divarasib, with EGFR inhibitors. This approach is based on a strong scientific rationale for overcoming resistance to KRAS G12C inhibitor monotherapy, particularly in colorectal cancer (CRC).[3][4][5] The data presented here can serve as a valuable reference for researchers and drug development professionals interested in the potential of combining this compound with EGFR inhibitors.
Rationale for Combination Therapy: Overcoming Adaptive Resistance
KRAS G12C mutations are significant drivers in various cancers. While KRAS G12C inhibitors have shown promise, their efficacy as single agents can be limited by adaptive resistance mechanisms. A key mechanism of this resistance is the reactivation of the MAPK signaling pathway through upstream feedback activation of the epidermal growth factor receptor (EGFR).[4][5] By inhibiting KRAS G12C, the negative feedback loop that normally dampens EGFR signaling is disrupted, leading to increased EGFR activity and a rebound in downstream signaling, which ultimately drives tumor cell survival and proliferation.
The combination of a KRAS G12C inhibitor with an EGFR inhibitor is designed to counteract this feedback loop. The EGFR inhibitor blocks the upstream reactivation, while the KRAS G12C inhibitor continues to suppress the mutated KRAS protein. This dual blockade leads to a more sustained and potent inhibition of the MAPK pathway, resulting in enhanced anti-tumor activity.
Comparative Efficacy of KRAS G12C and EGFR Inhibitor Combinations
Clinical trials have demonstrated the benefit of combining KRAS G12C inhibitors with EGFR inhibitors in patients with KRAS G12C-mutated metastatic colorectal cancer (mCRC). Below is a summary of key clinical trial data for sotorasib and divarasib in combination with EGFR inhibitors.
Table 1: Efficacy of Sotorasib plus Panitumumab in KRAS G12C-Mutated mCRC (CodeBreaK 300)[6][7]
| Endpoint | Sotorasib (960 mg) + Panitumumab (n=53) | Sotorasib (240 mg) + Panitumumab (n=53) | Standard of Care (n=54) |
| Progression-Free Survival (PFS) | |||
| Hazard Ratio vs. Standard of Care | 0.49 (95% CI, 0.30 to 0.80; P=0.006) | 0.58 (95% CI, 0.36 to 0.93; P=0.03) | - |
| Objective Response Rate (ORR) | 26.4% (95% CI, 15.3 to 40.3) | 5.7% (95% CI, 1.2 to 15.7) | 0% (95% CI, 0.0 to 6.6) |
Table 2: Efficacy of Divarasib plus Cetuximab in KRAS G12C-Positive CRC (Phase Ib)[8]
| Endpoint | Divarasib + Cetuximab |
| Confirmed Objective Response Rate (ORR) | Promising clinical activity demonstrated |
Note: Specific quantitative data for all endpoints for the divarasib combination were not detailed in the provided search results but were described as showing a manageable safety profile and promising clinical activity.[6]
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the clinical trials of KRAS G12C inhibitors in combination with EGFR inhibitors.
CodeBreaK 300 (Sotorasib + Panitumumab)[6][7]
-
Study Design: Phase 3, multicenter, open-label, randomized trial.
-
Patient Population: Patients with chemorefractory metastatic colorectal cancer with mutated KRAS G12C who had not received prior treatment with a KRAS G12C inhibitor.
-
Treatment Arms:
-
Sotorasib (960 mg once daily) + Panitumumab
-
Sotorasib (240 mg once daily) + Panitumumab
-
Investigator's choice of trifluridine-tipiracil or regorafenib (standard care)
-
-
Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.
-
Key Secondary Endpoints: Overall survival (OS) and objective response.
Phase Ib Study (Divarasib + Cetuximab)[8]
-
Study Design: Ongoing Phase Ib study.
-
Patient Population: Patients with KRAS G12C-positive colorectal cancer.
-
Treatment Arms: Divarasib in combination with cetuximab.
-
Endpoints: Safety, tolerability, and clinical activity (including objective response rate).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway and a typical experimental workflow for evaluating such combination therapies.
Caption: EGFR and KRAS Signaling Pathway Inhibition.
Caption: Drug Combination Evaluation Workflow.
References
- 1. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
The Synergistic Potential of Combining ASP6918 with MEK Inhibitors in KRAS G12C-Mutated Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of solid tumors harboring this specific genetic alteration. ASP6918 is a potent and orally active KRAS G12C inhibitor that has demonstrated significant antitumor activity in preclinical models.[1][2] However, as with many targeted therapies, the potential for acquired resistance necessitates the exploration of combination strategies to enhance efficacy and durability of response. This guide provides a comparative overview of the synergistic effects observed when combining a KRAS G12C inhibitor, analogous to this compound, with a MEK inhibitor, a key component of the downstream MAPK signaling pathway.
While direct preclinical or clinical data on the combination of this compound with a MEK inhibitor is not yet publicly available, extensive research on other KRAS G12C inhibitors, such as sotorasib and adagrasib, in combination with MEK inhibitors like trametinib and binimetinib, provides a strong rationale and predictive framework for the potential of this therapeutic approach. This guide will synthesize these findings to offer insights into the expected synergistic effects, relevant experimental protocols, and the underlying biological mechanisms.
Rationale for Combination Therapy
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The KRAS G12C mutation leads to constitutive activation of this pathway, driving tumorigenesis. While KRAS G12C inhibitors effectively block the mutant KRAS protein, tumors can develop resistance through various mechanisms, including feedback reactivation of the MAPK pathway. By simultaneously targeting both KRAS G12C and MEK, this combination therapy aims to achieve a more profound and sustained inhibition of MAPK signaling, thereby overcoming or delaying the onset of resistance and enhancing anti-tumor activity.
Data Presentation: Preclinical and Clinical Synergistic Effects
The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of KRAS G12C inhibitors with MEK inhibitors.
Table 1: Preclinical In Vitro and In Vivo Efficacy of KRAS G12C and MEK Inhibitor Combinations
| KRAS G12C Inhibitor | MEK Inhibitor | Cancer Type | Model | Key Findings | Reference |
| Sotorasib | Trametinib | Non-Small Cell Lung Cancer (NSCLC) | Cell Lines | Synergistic anti-tumor effect compared to single agents. | [3] |
| Sotorasib | Trametinib | NSCLC | Xenografts | Displayed synergistic antitumor activity. | [3] |
| Adagrasib | Binimetinib | Colorectal Cancer (CRC) | Preclinical Models | Combination with a MEK inhibitor and a CDK4/6 inhibitor (palbociclib) showed synergistic tumor growth suppression in patient-derived xenografts. | [4] |
Table 2: Clinical Efficacy of Sotorasib and Trametinib Combination (CodeBreak 101 Study)
| Cancer Type | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Colorectal Cancer (CRC) | Previously treated with a KRAS G12C inhibitor | 14.3% | 85.7% | [5] |
| Colorectal Cancer (CRC) | KRAS G12C inhibitor-naïve | 9.1% | 82.0% | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | All patients | - | 67.0% | [5] |
Signaling Pathway and Experimental Workflow
KRAS-MAPK Signaling Pathway Inhibition
Caption: Dual inhibition of the KRAS-MAPK pathway by this compound and a MEK inhibitor.
Experimental Workflow for In Vitro Synergy Assessment
Caption: A typical workflow for assessing the synergistic effects of drug combinations in vitro.
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the synergistic anti-proliferative effects of this compound and a MEK inhibitor in KRAS G12C mutant cancer cell lines.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
This compound and MEK inhibitor (e.g., trametinib)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the MEK inhibitor.
-
Treatment: Treat the cells with a matrix of concentrations of both drugs, including single-agent controls and a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Generate dose-response curves for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and a MEK inhibitor combination in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
KRAS G12C mutant cancer cells (e.g., NCI-H1373)
-
Matrigel (or other appropriate matrix)
-
This compound and MEK inhibitor formulations for oral gavage or other appropriate route of administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant KRAS G12C mutant cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, MEK inhibitor alone, and this compound + MEK inhibitor).
-
Drug Administration: Administer the drugs according to the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Compare the TGI of the combination group to the single-agent groups to assess for enhanced efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
Conclusion
The available preclinical and clinical data for combining KRAS G12C inhibitors with MEK inhibitors strongly support the rationale for investigating the synergistic potential of this compound with a MEK inhibitor. This combination has the potential to induce a more potent and durable anti-tumor response in patients with KRAS G12C-mutated cancers. The experimental protocols outlined in this guide provide a framework for robustly evaluating this promising therapeutic strategy. Further research is warranted to confirm these synergistic effects with this compound specifically and to optimize dosing and scheduling for clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRASG12C in colorectal cancer: the beginning of a new era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
Validating ASP6918 Target Engagement with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based methodologies for validating the target engagement of ASP6918, a potent and orally active covalent inhibitor of KRAS G12C.[1] Objective comparisons with alternative approaches are presented, supported by experimental data and detailed protocols to aid in the design and implementation of robust target validation studies.
Introduction to this compound and Target Engagement
This compound is a novel small molecule inhibitor that covalently binds to the cysteine residue at position 12 of the KRAS G12C mutant protein.[1] The KRAS protein is a critical signaling hub that, when mutated, can drive tumor growth.[1] Validating that a drug like this compound effectively binds to its intended target, KRAS G12C, within a complex cellular environment is a crucial step in drug development. This process, known as target engagement, confirms the drug's mechanism of action and provides essential data for dose-response relationships. Mass spectrometry has emerged as a powerful and precise tool for quantifying this engagement.
Mass Spectrometry-Based Target Engagement Validation of this compound
A highly sensitive and specific method for validating and quantifying the engagement of covalent inhibitors like this compound with KRAS G12C is through targeted liquid chromatography-mass spectrometry (LC-MS/MS). This approach directly measures the extent of covalent modification of the target protein. An analogous approach has been successfully developed for another KRAS G12C inhibitor, GDC-6036, which can be adapted for this compound.[2][3][4]
Experimental Approach: Immunoaffinity Enrichment followed by 2D-LC-MS/MS
This method involves the specific enrichment of the KRAS protein from cell or tissue lysates, followed by enzymatic digestion and quantification of both the this compound-bound (modified) and unbound (unmodified) KRAS G12C peptides by mass spectrometry.
Quantitative Data Presentation
The following table illustrates the type of quantitative data that can be obtained from such an experiment, demonstrating dose-dependent target engagement. The data presented here is hypothetical for this compound, based on published results for similar KRAS G12C inhibitors.[2][4]
| This compound Concentration | % KRAS G12C Engagement (Modified) |
| Vehicle (DMSO) | 0% |
| 10 nM | 15% |
| 100 nM | 55% |
| 1 µM | 92% |
| 10 µM | 99% |
Experimental Protocol: Immunoaffinity Enrichment 2D-LC-MS/MS
-
Cell Lysis: Culture KRAS G12C-positive cells (e.g., NCI-H358) and treat with varying concentrations of this compound or vehicle (DMSO) for a specified time. Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
Immunoaffinity Enrichment: Incubate a defined amount of total protein lysate (e.g., 1 mg) with an anti-RAS antibody conjugated to magnetic beads overnight at 4°C.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured KRAS protein into peptides.
-
Peptide Elution: Collect the supernatant containing the peptides.
-
2D-LC-MS/MS Analysis:
-
Perform the first dimension of liquid chromatography separation.
-
Automatically transfer fractions to the second dimension of liquid chromatography coupled directly to a high-resolution mass spectrometer.
-
Acquire data in a targeted manner, focusing on the precursor ions for both the unmodified KRAS G12C peptide and the this compound-modified peptide.
-
-
Data Analysis: Integrate the peak areas for the modified and unmodified peptides. Calculate the percentage of target engagement as: (Area of Modified Peptide) / (Area of Modified Peptide + Area of Unmodified Peptide) * 100.
Comparison with Alternative Mass Spectrometry Methods
While targeted LC-MS/MS provides precise quantification of on-target engagement, other mass spectrometry-based methods can offer a broader, proteome-wide view of a compound's interactions.
Chemoproteomics for On- and Off-Target Profiling
Chemoproteomics approaches, such as competitive activity-based protein profiling (ABPP), can be used to assess the selectivity of this compound across the proteome. This method can identify other proteins that may be covalently modified by the inhibitor, providing crucial information about potential off-target effects.
Comparison of Methodologies
| Feature | Targeted LC-MS/MS | Chemoproteomics (e.g., ABPP) |
| Primary Goal | Precise quantification of on-target engagement | Proteome-wide on- and off-target identification |
| Sensitivity | Very high (sub-femtomole) | Moderate to high |
| Throughput | Moderate | Lower |
| Information Provided | Absolute or relative quantification of target modification | Relative quantification of probe binding to many proteins |
| Requirement for specific antibody | Yes (for enrichment) | No (uses a reactive probe) |
| Ideal Application | In-depth validation and quantification of a known target | Selectivity profiling and off-target discovery |
Experimental Protocol: Competitive Chemoproteomics
-
Cell Treatment: Treat KRAS G12C-positive cells with varying concentrations of this compound or vehicle (DMSO).
-
Lysis: Lyse the cells under denaturing conditions.
-
Probe Labeling: Treat the lysates with a broad-spectrum, cysteine-reactive probe (e.g., an iodoacetamide-alkyne probe). This probe will label cysteine residues that are not occupied by this compound.
-
Click Chemistry: Use click chemistry to attach a biotin tag to the alkyne probe.
-
Enrichment: Enrich the biotin-tagged proteins using streptavidin beads.
-
On-Bead Digestion: Digest the enriched proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry (e.g., using TMT labeling or label-free quantification).
-
Data Analysis: Identify and quantify the proteins that show a dose-dependent decrease in probe labeling in the presence of this compound. These are potential on- and off-targets.
Conclusion
Mass spectrometry offers a powerful and versatile toolkit for the validation of this compound target engagement. Targeted LC-MS/MS, particularly when combined with immunoaffinity enrichment, provides a highly sensitive and quantitative method for confirming the direct binding of this compound to KRAS G12C. For a comprehensive understanding of the inhibitor's selectivity and potential off-target effects, broader chemoproteomic approaches are invaluable. The choice of methodology will depend on the specific research question, with targeted approaches being ideal for in-depth validation and proteome-wide methods for selectivity profiling. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute robust target engagement studies for this compound and other covalent inhibitors.
References
- 1. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 4. pubs.acs.org [pubs.acs.org]
ASP6918 in Xenograft Models: A Comparative Analysis Against the Standard of Care for KRAS G12C-Mutated Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational KRAS G12C inhibitor, ASP6918, and the established standard of care for KRAS G12C-mutated cancers in preclinical xenograft models. The objective is to present the available data on this compound's efficacy and to frame it within the context of current therapeutic alternatives.
Introduction to this compound
This compound is a potent and orally active covalent inhibitor of the KRAS G12C mutant protein.[1][2] The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a key signaling protein that, when mutated, can drive tumor growth. The specific G12C mutation makes the KRAS protein constitutively active. This compound selectively targets and binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival. The primary therapeutic target for this compound is solid tumors harboring the KRAS G12C mutation, with a particular focus on non-small cell lung cancer (NSCLC).[2]
Standard of Care in KRAS G12C-Mutated Cancers
The current standard of care for patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who have received at least one prior systemic therapy includes the FDA-approved drugs sotorasib and adagrasib. These agents are also covalent inhibitors of KRAS G12C and have demonstrated significant clinical activity. In the context of preclinical research and for the purposes of this comparison, sotorasib and adagrasib represent the benchmark against which new therapeutic candidates like this compound are evaluated.
This compound Performance in Xenograft Models
Preclinical data on this compound has been reported in the NCI-H1373 xenograft mouse model, which is derived from a human lung adenocarcinoma cell line with the KRAS G12C mutation.
Quantitative Data Summary
While direct head-to-head comparative studies between this compound and the standard of care (sotorasib or adagrasib) in the same xenograft model are not publicly available in the reviewed literature, the following table summarizes the reported efficacy of this compound against a vehicle control.
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) | Study Model |
| This compound | 10 mg/kg, p.o. daily for 13 days | 27% | NCI-H1373 Xenograft |
| This compound | 20 mg/kg, p.o. daily for 13 days | 68% | NCI-H1373 Xenograft |
| This compound | 40 mg/kg, p.o. daily for 13 days | 49% | NCI-H1373 Xenograft |
| This compound | 60 mg/kg, p.o. daily for 13 days | 73% | NCI-H1373 Xenograft |
Data sourced from MedchemExpress, referencing Imaizumi T, et al. Bioorg Med Chem. 2024 Jan 15;98:117581.[1]
Experimental Protocols
A detailed experimental protocol from the primary publication for the this compound xenograft study is not publicly available. However, based on typical methodologies for such studies and the available information, a general protocol can be outlined.
NCI-H1373 Xenograft Model Protocol (General)
-
Cell Line: NCI-H1373 human lung adenocarcinoma cells with KRAS G12C mutation.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneous injection of NCI-H1373 cells, typically mixed with Matrigel, into the flank of the mice.
-
Tumor Growth Monitoring: Regular measurement of tumor volume using calipers.
-
Treatment Initiation: Treatment begins when tumors reach a predetermined size.
-
Drug Administration: this compound administered orally (p.o.) daily at various doses. The vehicle control group receives the formulation excipient.
-
Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study. Body weight and general health of the animals are also monitored as indicators of toxicity.
Visualizations
Signaling Pathway
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for a xenograft study.
Discussion and Conclusion
The available preclinical data indicates that this compound demonstrates dose-dependent antitumor activity in the NCI-H1373 KRAS G12C xenograft model. The observed tumor growth inhibition suggests that this compound is a promising therapeutic candidate for KRAS G12C-mutated cancers.
However, a significant limitation in the current publicly available information is the absence of direct, head-to-head comparative efficacy data against the approved standard-of-care KRAS G12C inhibitors, sotorasib and adagrasib, in a preclinical setting. Such studies are crucial for accurately positioning this compound within the therapeutic landscape and for making informed decisions in drug development.
For a comprehensive evaluation, further studies directly comparing the efficacy, pharmacokinetics, and pharmacodynamics of this compound with sotorasib and adagrasib in relevant xenograft models are warranted. Researchers are encouraged to consult the full-text publication of the primary research on this compound for more detailed information, should it become accessible.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
ASP6918 and the Landscape of KRAS G12C Inhibitor Combination Therapies: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. ASP6918 is an emerging potent and orally active KRAS G12C inhibitor with demonstrated preclinical anti-tumor activity as a monotherapy.[1] This guide provides a comparative overview of the preclinical data for this compound alongside other notable KRAS G12C inhibitors, with a focus on their evaluation in combination with chemotherapy and other targeted agents. While direct preclinical studies of this compound combined with chemotherapy are not yet publicly available, this guide leverages data from analogous inhibitors to provide a valuable comparative context for researchers.
This compound: Preclinical Monotherapy Performance
This compound has shown significant promise in preclinical models as a single agent. Its primary mechanism of action is the covalent and irreversible binding to the cysteine-12 residue of the KRAS G12C mutant protein, locking it in an inactive state.[2][3]
| Parameter | Cell Line/Model | Result | Reference |
| IC50 (Cell Growth Inhibition) | NCI-H1373 | 0.0061 µM | [1] |
| In Vivo Efficacy (Tumor Growth Inhibition) | NCI-H1373 Xenograft | 27% (10 mg/kg), 68% (20 mg/kg), 49% (40 mg/kg), 73% (60 mg/kg) | [1] |
Comparative Preclinical Data: KRAS G12C Inhibitors in Combination Therapy
The therapeutic strategy for KRAS G12C-mutated cancers is rapidly evolving towards combination therapies to enhance efficacy and overcome resistance. Preclinical and early clinical studies have explored combining KRAS G12C inhibitors with standard chemotherapy, as well as other targeted agents.
| KRAS G12C Inhibitor | Combination Agent(s) | Cancer Type (Model) | Key Preclinical/Early Clinical Findings | Reference |
| Sotorasib (AMG 510) | Carboplatin, Pemetrexed | Non-Small Cell Lung Cancer (NSCLC) | Enhanced anti-tumor efficacy. The CodeBreaK 101 trial is investigating this combination. | [1] |
| Docetaxel | NSCLC | A case report showed remarkable efficacy in a patient resistant to sotorasib monotherapy. | [4] | |
| Irinotecan, Fluorouracil, Leucovorin or Gemcitabine, Nab-paclitaxel | Pancreatic Cancer | A Phase Ib/II trial is underway to evaluate safety and efficacy. | [5] | |
| Adagrasib (MRTX849) | Cetuximab (EGFR inhibitor) | Colorectal Cancer (CRC) | Mitigated adaptive resistance via EGFR signaling. The KRYSTAL-1 trial showed promising clinical activity. | [6][7] |
| Chemotherapy | Solid Tumors | KRYSTAL-1 is a multiple expansion cohort trial evaluating adagrasib alone or in combination with other anticancer therapies. | [6] | |
| Divarasib (GDC-6036) | Cetuximab, FOLFOX, FOLFIRI | CRC | Ongoing clinical trials are evaluating these combinations. | [8][9] |
| Pembrolizumab, Platinum-based chemotherapy | NSCLC | The Krascendo-170 Lung trial is assessing this combination in untreated advanced NSCLC. | [10][11] | |
| JDQ443 | TNO155 (SHP2 inhibitor), Trametinib (MEK inhibitor), Ribociclib (CDK4/6 inhibitor) | NSCLC, CRC (PDX models) | Enhanced single-agent activity observed in preclinical models. | [2][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of KRAS G12C inhibitors.
In Vitro Cell Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a KRAS G12C inhibitor on the growth of cancer cell lines harboring the mutation.
-
Cell Lines: NCI-H373 (NSCLC, KRAS G12C mutant) is a commonly used cell line.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compound (e.g., this compound).
-
After a defined incubation period (e.g., 6 days for this compound), cell viability is assessed using a colorimetric or luminescent assay (e.g., CellTiter-Glo®).
-
The IC50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of a KRAS G12C inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Methodology:
-
Human cancer cells (e.g., NCI-H1373) are subcutaneously injected into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound (e.g., this compound) is administered orally at various doses for a specified duration (e.g., daily for 13 days).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding of the therapeutic strategies.
Caption: KRAS G12C signaling and points of therapeutic intervention.
Caption: A typical preclinical workflow for evaluating combination therapies.
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination therapy of sotorasib and docetaxel overcomes resistance to sotorasib alone in KRAS G12C mutant lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Adagrasib Plus Cetuximab Potential Option for KRAS G12C–Mutated Colorectal Cancer - The ASCO Post [ascopost.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Krascendo-170 Lung: A phase Ib/II study of divarasib + pembrolizumab ± platinum-based chemotherapy and pemetrexed in untreated <em>KRAS G12C+ </em>advanced non-small cell lung cancer (NSCLC). - ASCO [asco.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Comparative Analysis of ASP6918 Resistance Profiles in the Context of Covalent KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted resistance profile of the preclinical KRAS G12C inhibitor, ASP6918, alongside the established resistance mechanisms of the approved therapies, sotorasib and adagrasib. Due to the preclinical status of this compound, its clinical resistance profile has not yet been characterized. The information presented herein for this compound is therefore extrapolated from the known class effects of covalent KRAS G12C inhibitors. The guide is intended to inform future research and clinical trial design by anticipating potential mechanisms of resistance to this novel agent.
Introduction to this compound
This compound is a potent and orally active covalent inhibitor of the KRAS G12C mutation.[1] This mutation is a key driver in several solid tumors, most notably in a subset of non-small cell lung cancers (NSCLC).[2][3] Like other covalent KRAS G12C inhibitors, this compound works by irreversibly binding to the mutant cysteine residue at position 12, thereby locking the KRAS protein in an inactive, GDP-bound state. This action inhibits downstream signaling through pathways such as the MAPK/ERK cascade, ultimately leading to reduced tumor cell proliferation and survival.[4][5]
Comparative Resistance Profiles: Sotorasib, Adagrasib, and Predicted for this compound
The development of resistance is a significant clinical challenge for targeted therapies, including KRAS G12C inhibitors. Resistance mechanisms are broadly classified as "on-target," involving alterations in the KRAS gene itself, or "off-target," where other signaling pathways are activated to bypass the inhibited KRAS G12C.[2][3] While specific data for this compound is not yet available, its resistance profile is anticipated to mirror that of sotorasib and adagrasib due to their shared mechanism of action.
Table 1: Comparison of Acquired Resistance Mechanisms to Covalent KRAS G12C Inhibitors
| Resistance Mechanism Category | Specific Alteration | Sotorasib | Adagrasib | Predicted for this compound |
| On-Target Resistance | Secondary KRAS Mutations | |||
| G12D/R/V/W, G13D, Q61H | Yes[6][7] | Yes[6][8] | Likely | |
| R68S, H95D/Q/R, Y96C/D/S | Yes[9] | Yes[6][8] | Likely | |
| KRAS G12C Allele Amplification | Yes[7] | Yes[6] | Likely | |
| Off-Target Resistance | Bypass Pathway Activation | |||
| Receptor Tyrosine Kinase (RTK) Activation | ||||
| MET Amplification | Yes[10] | Yes[6][8] | Likely | |
| EGFR, FGFR, RET alterations | Yes[7][10] | Yes[6][8] | Likely | |
| Downstream Pathway Mutations | ||||
| NRAS, BRAF, MAP2K1 (MEK1) mutations | Yes[7] | Yes[6][8] | Likely | |
| Loss of Tumor Suppressors | ||||
| NF1, PTEN loss-of-function | Observed[6] | Observed[6][8] | Possible | |
| Histologic Transformation | ||||
| Adenocarcinoma to Squamous Cell Carcinoma | Observed[11] | Observed[6][8] | Possible |
Signaling Pathways and Resistance Mechanisms
The primary signaling pathway inhibited by KRAS G12C inhibitors is the MAPK/ERK pathway. However, resistance can emerge through various mechanisms that reactivate this pathway or activate parallel survival pathways.
Caption: KRAS signaling pathway and mechanisms of resistance to this compound.
Experimental Protocols for Resistance Analysis
The identification and characterization of resistance mechanisms are crucial for the development of next-generation inhibitors and combination therapies. Below are detailed methodologies for key experiments used to study resistance to KRAS G12C inhibitors.
In Vitro Drug Resistance Assays
Objective: To generate and characterize cell lines with acquired resistance to a KRAS G12C inhibitor.
Protocol:
-
Cell Line Selection: Begin with a KRAS G12C-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2).
-
Dose Escalation: Culture the cells in the presence of the KRAS G12C inhibitor, starting at a concentration equal to the GI50 (the concentration that inhibits growth by 50%).[11]
-
Chronic Exposure: Maintain the cells in culture with the inhibitor, gradually increasing the concentration over several weeks to months as the cells adapt and develop resistance.[11]
-
Isolation of Resistant Clones: Once a population of cells can proliferate in the presence of a high concentration of the inhibitor, isolate single-cell clones.
-
Characterization: Characterize the resistant clones by:
-
Viability Assays: Confirm the shift in GI50 compared to the parental cell line.
-
Western Blotting: Assess the reactivation of downstream signaling pathways (e.g., p-ERK, p-AKT).
-
Genomic Analysis: Perform next-generation sequencing (NGS) to identify mutations in KRAS and other relevant genes.
-
Caption: Workflow for generating in vitro resistant cell lines.
In Vitro Mutagenesis Screen
Objective: To systematically identify all possible mutations in KRAS that can confer resistance to a KRAS G12C inhibitor.
Protocol:
-
Library Generation: Create a library of plasmids containing all possible single amino acid substitutions in the KRAS gene using techniques like CRISPR-Cas9-based saturated mutagenesis.[6]
-
Cell Transduction: Introduce the library of KRAS mutants into a suitable host cell line.
-
Drug Selection: Treat the transduced cell population with the KRAS G12C inhibitor at a concentration that eliminates cells expressing wild-type or sensitive KRAS mutants.
-
Sequencing: Isolate the surviving cells and sequence the KRAS gene to identify the mutations that confer resistance.
-
Validation: Validate the resistance-conferring mutations by individually expressing them in sensitive cells and confirming their ability to grow in the presence of the inhibitor.
Patient-Derived Xenograft (PDX) Models
Objective: To study the development of resistance to a KRAS G12C inhibitor in a more clinically relevant in vivo setting.
Protocol:
-
Model Establishment: Implant tumor fragments from a patient with a KRAS G12C-mutant cancer into immunodeficient mice.[12]
-
Treatment: Once the tumors are established, treat the mice with the KRAS G12C inhibitor.
-
Monitoring: Monitor tumor growth over time.
-
Analysis of Resistant Tumors: When tumors develop resistance and begin to regrow, harvest the tumor tissue.
-
Characterization: Analyze the resistant tumors using:
-
Histology: To assess for any changes in tumor morphology.
-
Genomic and Transcriptomic Analysis: To identify mutations and changes in gene expression associated with resistance.
-
Conclusion and Future Directions
While this compound holds promise as a novel therapeutic for KRAS G12C-mutant cancers, the emergence of drug resistance is a foreseeable challenge. The resistance mechanisms observed with sotorasib and adagrasib provide a valuable roadmap for anticipating and potentially overcoming resistance to this compound. Future research should focus on validating the predicted resistance profile of this compound in preclinical models and developing rational combination strategies to target both on-target and off-target resistance mechanisms. Early identification of resistance through methods like liquid biopsy will also be crucial for optimizing patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. A comparison of four methods for detecting KRAS mutations in formalin-fixed specimens from metastatic colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide chemical mutagenesis screens allow unbiased saturation of the cancer genome and identification of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Rapid and accurate detection of KRAS mutations in colorectal cancers using the isothermal-based optical sensor for companion diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of ASP6918
For laboratory professionals engaged in pivotal drug discovery and development, the proper handling and disposal of investigational compounds like ASP6918 is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive operational and disposal plan for this compound, a potent KRAS G12C inhibitor. Adherence to these guidelines is critical to ensure the safety of personnel and compliance with regulatory standards.
Disclaimer: As no specific safety data sheet (SDS) for this compound was publicly available at the time of this writing, the following procedures are based on best practices for handling potent, hazardous pharmaceutical compounds and information available for similar KRAS G12C inhibitors. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific requirements and to review the compound-specific SDS upon receipt.
Immediate Safety and Handling
Prior to handling this compound, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the required safety protocols.
Personal Protective Equipment (PPE):
The following table outlines the mandatory PPE when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A dedicated laboratory coat must be worn at all times. |
Emergency First Aid Procedures:
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove any contaminated clothing. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1] |
This compound Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with all applicable federal, state, and local regulations.[2][3]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous materials.[1]
-
Solid Waste: All solid waste, including contaminated gloves, pipette tips, and empty vials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and properly labeled hazardous waste container.[1] Do not dispose of this chemical down the drain.[1]
-
-
Container Labeling:
-
Storage of Waste:
-
Arranging for Disposal:
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
This guide provides a foundational framework for the safe handling and disposal of this compound. All laboratory personnel must remain vigilant and adhere to these and their institution-specific protocols to maintain a safe and compliant research environment.
References
Essential Safety and Logistical Information for Handling ASP6918
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of ASP6918, a potent and orally active KRAS G12C inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling potent, research-grade chemical compounds and data from analogous KRAS G12C inhibitors.
Immediate Safety and Handling Precautions
This compound is intended for research use only and is not for human or veterinary use. As a potent inhibitor of a critical signaling pathway, it should be handled with extreme care in a controlled laboratory environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. For activities with a high risk of splashing, double gloving is recommended.
-
Body Protection: A lab coat must be worn. For procedures with a potential for aerosol or dust generation, a disposable gown is advised.
-
Respiratory Protection: For handling the solid compound or when aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is recommended. All handling of the solid form should be performed in a certified chemical fume hood.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's biological activity.
| Parameter | Value | Cell Line/Model | Source |
| In Vitro Potency | |||
| IC₅₀ (KRAS G12C Inhibition) | 0.028 µM | Cell-free assay | [1][2][3] |
| IC₅₀ (Cell Growth Inhibition) | 0.0061 µM | NCI-H1373 cells | [1] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (TGI) | 27% | NCI-H1373 xenograft mouse model (10 mg/kg, p.o., daily for 13 days) | [1] |
| Tumor Growth Inhibition (TGI) | 68% | NCI-H1373 xenograft mouse model (20 mg/kg, p.o., daily for 13 days) | [1] |
| Tumor Growth Inhibition (TGI) | 49% | NCI-H1373 xenograft mouse model (40 mg/kg, p.o., daily for 13 days) | [1] |
| Tumor Growth Inhibition (TGI) | 73% | NCI-H1373 xenograft mouse model (60 mg/kg, p.o., daily for 13 days) | [1] |
Operational Plan: Preparation and Handling
Storage:
-
Solid Form: Store at -20°C for long-term storage.
-
In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Preparation of Stock Solutions:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Under a chemical fume hood, add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Cap the vial tightly and vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use vials to minimize contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
Preparation of Working Solutions for Cell-Based Assays:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in sterile culture medium to the desired final concentrations.
-
To avoid precipitation, it is recommended to perform dilutions in a stepwise manner.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is below a level that affects cell viability (typically <0.5%).
-
Include a vehicle control (culture medium with the same final concentration of solvent) in all experiments.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated pipette tips, gloves, and other disposable labware. Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: All non-disposable labware that has come into contact with this compound should be decontaminated by soaking in a suitable chemical disinfectant or by following your institution's specific procedures for hazardous chemical waste.
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste generated.
Experimental Protocol: Cell Viability Assay
This protocol is a representative example for assessing the effect of this compound on the viability of a KRAS G12C mutant cancer cell line, such as NCI-H1373.
-
Cell Seeding: Plate NCI-H1373 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: The following day, prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 72 hours (or the desired time point) at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Diagram
Caption: KRAS signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
